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Foundational

An In-depth Technical Guide to 5,8-dichloro-2-methylquinoxaline: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry Molecular Structure and Physicochemical Properties The molecular structure of 5,8-dichl...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Modern Medicinal Chemistry

Molecular Structure and Physicochemical Properties

The molecular structure of 5,8-dichloro-2-methylquinoxaline features a quinoxaline core with chlorine atoms substituted at the 5 and 8 positions of the benzene ring and a methyl group at the 2 position of the pyrazine ring.

Table 1: Predicted Physicochemical Properties of 5,8-dichloro-2-methylquinoxaline

PropertyPredicted ValueNotes
Molecular FormulaC₉H₆Cl₂N₂
Molecular Weight213.07 g/mol
XLogP3~3.5Prediction based on related structures like 5-chloro-2-methylquinoxaline (XLogP3 of 2.2) and the addition of a second chlorine atom, which increases lipophilicity.[5]
Hydrogen Bond Donors0
Hydrogen Bond Acceptors2The two nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors.
Rotatable Bond Count0

The presence of two chlorine atoms is expected to significantly influence the electronic and steric properties of the molecule, which in turn can affect its interaction with biological targets.

Synthesis of 5,8-dichloro-2-methylquinoxaline: A Proposed Pathway

The most common and robust method for the synthesis of the quinoxaline core is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[6] For the synthesis of 5,8-dichloro-2-methylquinoxaline, a plausible synthetic route would involve the reaction of 3,6-dichlorobenzene-1,2-diamine with methylglyoxal.

Synthesis of 5,8-dichloro-2-methylquinoxaline reactant1 3,6-Dichlorobenzene-1,2-diamine intermediate Dihydroquinoxaline intermediate reactant1->intermediate Condensation reactant2 Methylglyoxal reactant2->intermediate product 5,8-Dichloro-2-methylquinoxaline intermediate->product Oxidation

Figure 1: Proposed synthetic workflow for 5,8-dichloro-2-methylquinoxaline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for quinoxaline synthesis and would require optimization for this specific target molecule.

  • Reaction Setup: To a round-bottom flask charged with 3,6-dichlorobenzene-1,2-diamine (1 mmol) in ethanol (20 mL), add methylglyoxal (1.1 mmol, typically as a 40% aqueous solution).

  • Reaction Conditions: The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7] For less reactive substrates, gentle heating or the addition of a catalytic amount of a weak acid may be necessary to facilitate the condensation.

  • Oxidation: The initially formed dihydroquinoxaline intermediate is often oxidized to the aromatic quinoxaline in situ by air, or an oxidizing agent can be added to expedite this step.

  • Work-up and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 5,8-dichloro-2-methylquinoxaline.[7]

Structural Elucidation and Characterization

The structural confirmation of the synthesized 5,8-dichloro-2-methylquinoxaline would rely on a combination of spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the aromatic protons on the quinoxaline ring system and a singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be crucial in confirming the 5,8-dichloro substitution pattern.

    • ¹³C NMR would provide signals for all nine carbon atoms in the molecule, with the chemical shifts of the chlorinated carbons being significantly affected.

  • Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the molecular weight and elemental composition of the compound. The fragmentation pattern would likely show the loss of a methyl group and chlorine atoms.[8]

  • Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the C=N and C=C stretching vibrations of the quinoxaline ring and the C-H stretching and bending vibrations of the methyl group and aromatic rings.

Potential Applications in Drug Development

Quinoxaline derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of pharmacological activities.

Anticancer Activity

Numerous quinoxaline derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action are diverse and can include the inhibition of topoisomerases, kinases, and other proteins crucial for cancer cell proliferation and survival. The presence of dichloro substituents on the benzene ring can enhance the antiproliferative activity of quinoxaline-based compounds.[9]

Antimicrobial Activity

The quinoxaline scaffold is a key component of several antibiotic drugs.[4] The introduction of chloro and methyl groups can modulate the antimicrobial spectrum and potency of these compounds. 5,8-dichloro-2-methylquinoxaline could be a subject of investigation for its potential antibacterial and antifungal properties.

Conclusion and Future Directions

While specific experimental data for 5,8-dichloro-2-methylquinoxaline is not widely published, this technical guide provides a comprehensive overview of its likely synthesis, properties, and potential applications based on the well-established chemistry of quinoxaline derivatives. The proposed synthetic route offers a clear pathway for its preparation, and the outlined characterization methods would be essential for its structural confirmation. The promising pharmacological activities associated with the quinoxaline scaffold, particularly when substituted with halogens, suggest that 5,8-dichloro-2-methylquinoxaline is a molecule of interest for further investigation in the fields of medicinal chemistry and drug discovery. Future research should focus on its synthesis, full characterization, and screening for a range of biological activities to unlock its therapeutic potential.

References

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. PMC. [Link]

  • Synthesis, spectroscopic and thermal characterization of quinoxaline metal complexes. Scite.ai. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. ScienceDirect. [Link]

  • 5-Chloro-2-methylquinoxaline | C9H7ClN2. PubChem. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Ovid. [Link]

  • An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. CSIR-NIScPR. [Link]

  • A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. Semantic Scholar. [Link]

  • (PDF) The Synthesis of the Derivatives of Quinoxaline Based. Amanote Research. [Link]

  • (PDF) ChemInform Abstract: Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. ResearchGate. [Link]

  • Optimization of Orally Bioavailable Enhancer of Zeste Homolog 2 (EZH2) Inhibitors Using Ligand and Property-Based Design Strategies: Identification of Development Candidate (R)-5,8-Dichloro-7-(methoxy(oxetan-3-yl)methyl). PubMed. [Link]

  • (a,c) Electronic absorption spectra of selected quinoxaline derivatives... ResearchGate. [Link]

  • 5,7-Dichloro-2-methylquinoline | C10H7Cl2N. PubChem. [Link]

  • Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]

  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. mtieat. [Link]

  • Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. PubMed. [Link]

  • 5,8-dichloroquinoline - C9H5Cl2N, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • 2,5-dichloroquinoxaline - C8H4Cl2N2, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis. [Link]

  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • 5,8-Quinoxalinediol, 2-methyl- — Chemical Substance Information. NextSDS. [Link]

  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]

Sources

Exploratory

Comprehensive Safety Data and Toxicological Profiling of 5,8-Dichloro-2-methylquinoxaline in Preclinical Drug Development

Executive Summary In the landscape of modern medicinal chemistry, halogenated quinoxalines serve as privileged scaffolds for the development of central nervous system (CNS) therapeutics. Specifically, 5,8-dichloro-2-meth...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, halogenated quinoxalines serve as privileged scaffolds for the development of central nervous system (CNS) therapeutics. Specifically, 5,8-dichloro-2-methylquinoxaline (CAS: 1351516-17-0) has emerged as a critical intermediate in the synthesis of complex heteroaryl compounds, such as imidazo[4,5-f]quinolines, which are investigated for the treatment of schizophrenia, agitation, and cognitive impairments.

However, the precise structural modifications that make this molecule synthetically valuable—namely, the electron-withdrawing chlorine atoms at the C5 and C8 positions—also dictate its toxicological profile. This whitepaper provides an in-depth, causality-driven guide to the physicochemical properties, safety data sheet (SDS) guidelines, and mechanistic toxicology of 5,8-dichloro-2-methylquinoxaline, equipping drug development professionals with the protocols necessary for safe handling and rigorous in vitro assessment.

Physicochemical Profiling & Structural Causality

The utility and risk profile of 5,8-dichloro-2-methylquinoxaline are inextricably linked to its molecular architecture. The addition of a methyl group at the C2 position provides a highly reactive handle for condensation reactions. Concurrently, the chlorine atoms at C5 and C8 serve a dual purpose: they sterically shield the aromatic core from rapid oxidative metabolism (improving downstream pharmacokinetic stability) and act as synthetic handles for late-stage palladium-catalyzed cross-coupling.

Because of these electron-withdrawing halogens, the Lowest Unoccupied Molecular Orbital (LUMO) energy of the quinoxaline ring is significantly lowered. While this enhances electrophilicity for synthesis, it also increases the molecule's lipophilicity and susceptibility to biological redox cycling.

Table 1: Physicochemical & Structural Data
ParameterQuantitative ValueImplications for Research & Handling
Chemical Name 5,8-Dichloro-2-methylquinoxalineCore scaffold for advanced heteroaryl API synthesis.
CAS Registry Number 1351516-17-0Primary identifier for regulatory compliance and inventory.
Molecular Formula C9H6Cl2N2High halogen content necessitates specialized waste disposal.
Molecular Weight ~213.06 g/mol Low molecular weight facilitates rapid cellular membrane diffusion.
Mass Spectrometry m/z 213 [M+H]⁺Primary diagnostic peak for LC-MS/MS reaction monitoring.
Electrophilicity High (LUMO lowered)Highly reactive; requires storage away from strong nucleophiles.

Mechanistic Toxicology: The Oxidative Stress Paradigm

Understanding the toxicity of 5,8-dichloro-2-methylquinoxaline requires looking beyond basic hazard labels and examining its intracellular behavior. According to authoritative pharmacological studies on , the primary mechanism of quinoxaline-induced cytotoxicity is driven by reactive oxygen species (ROS) generation.

When halogenated quinoxalines permeate the cell membrane, their electron-deficient nature makes them prime substrates for one-electron reduction by cellular reductases (e.g., cytochrome P450 reductase). This reduction forms a transient radical anion that rapidly transfers its electron to molecular oxygen, generating superoxide radicals ( O2∙−​ ). This redox cycling depletes intracellular antioxidants (like glutathione), leading to lipid peroxidation, mitochondrial membrane depolarization, and ultimately, apoptotic cell death.

ToxicityPathway Q 5,8-Dichloro-2-methylquinoxaline Reductase Cellular Reductases (One-Electron Reduction) Q->Reductase Cellular Uptake ROS Reactive Oxygen Species (Superoxide Radicals) Reductase->ROS Redox Cycling Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Apop Apoptosis / Cytotoxicity Mito->Apop Caspase Activation

Fig 1: Oxidative stress and apoptotic pathway induced by halogenated quinoxalines.

Safety Data Sheet (SDS) & Laboratory Handling Protocols

Due to its structural classification as a halogenated N-heterocycle, 5,8-dichloro-2-methylquinoxaline must be handled with stringent safety protocols extrapolated from established.

Table 2: Extrapolated GHS Hazard Classification
Hazard ClassGHS CategorySignal WordPreventive Engineering & PPE Measures
Acute Toxicity (Oral) Category 4WarningDo not ingest. Wash hands thoroughly post-handling.
Skin Irritation Category 2WarningDouble-gloving (Nitrile, >0.11mm thickness); lab coat.
Serious Eye Damage Category 2AWarningChemical safety goggles or full face shield required.
STOT (Single Exposure) Category 3WarningHandle strictly inside a certified Class II biological safety cabinet or chemical fume hood to prevent inhalation of dust/aerosols.

Storage & Disposal: Store in a tightly sealed, light-resistant container at 2–8°C under an inert atmosphere (Argon or Nitrogen) to prevent auto-oxidation. Dispose of as halogenated organic waste in accordance with institutional and EPA guidelines.

Self-Validating Protocol: In Vitro ROS & Cytotoxicity Assessment

To ensure the safety of downstream APIs and assess the residual toxicity of the 5,8-dichloro-2-methylquinoxaline intermediate, researchers must employ a self-validating assay system. The following High-Content Screening (HCS) protocol is designed to simultaneously quantify both the cause (ROS generation) and the effect (mitochondrial depolarization) of quinoxaline toxicity.

Step-by-Step Methodology
  • Cell Seeding: Seed HepG2 (human liver carcinoma) cells at a density of 1×104 cells/well in a 96-well black, clear-bottom microplate. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Preparation: Dissolve 5,8-dichloro-2-methylquinoxaline in LC-MS grade DMSO to create a 10 mM stock. Perform serial dilutions in phenol red-free DMEM. Critical Control: Ensure final DMSO concentration remains below 0.1% (v/v) to eliminate solvent-induced baseline toxicity.

  • Exposure: Aspirate media and apply the compound dilutions (ranging from 0.1 µM to 100 µM) to the cells. Include a vehicle control (0.1% DMSO) and a positive control (e.g., 50 µM Menadione for ROS generation). Incubate for 24 hours.

  • Multiplex Staining: Wash cells twice with warm PBS. Add a staining cocktail containing 10 µM H₂DCFDA (fluorogenic ROS indicator) and 2 µM JC-1 dye (mitochondrial membrane potential indicator). Incubate in the dark for 45 minutes at 37°C.

  • High-Content Imaging: Wash cells with PBS to remove excess dye. Image immediately using a confocal HCS system.

    • ROS Quantification: Measure fluorescence in the FITC channel (Ex/Em 488/525 nm).

    • Mitochondrial Health: Calculate the ratio of J-aggregates (Red: Ex/Em 535/590 nm) to JC-1 monomers (Green: Ex/Em 488/525 nm). A decreasing Red/Green ratio indicates mitochondrial depolarization.

  • Data Synthesis: Normalize fluorescence intensities against the vehicle control. Plot dose-response curves using non-linear regression to determine the IC50​ for both ROS induction and mitochondrial failure.

Application in Drug Discovery: CNS Therapeutics

Despite its handling risks, 5,8-dichloro-2-methylquinoxaline is indispensable in modern drug discovery. As detailed in, this compound is a direct precursor in the synthesis of highly potent imidazo[4,5-f]quinoline derivatives. These advanced APIs are engineered to modulate specific CNS receptors to alleviate cognitive impairments and severe agitation in neurodegenerative diseases.

The synthesis relies on the precise reactivity of the C2-methyl group, which undergoes condensation, followed by microwave-assisted coupling that leverages the stability provided by the C5/C8 chlorines.

SynthesisWorkflow Precursor 2-Oxopropanal + Precursors Intermediate 5,8-Dichloro-2- methylquinoxaline Precursor->Intermediate Condensation Coupling Microwave Coupling (200°C, 3h) Intermediate->Coupling Reactant API Imidazo[4,5-f]quinoline Derivative (API) Coupling->API Target Yield

Fig 2: Microwave-assisted synthetic workflow for CNS-active imidazo[4,5-f]quinolines.

References

  • Google Patents (Patent CA2800618C)
  • The critical role of oxidative stress in the toxicity and metabolism of quinoxaline 1,4-di-N-oxides in vitro and in vivo PubMed / National Institutes of Health URL:[Link]

  • Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents ResearchGate URL:[Link]

  • 5,8-Dichloro-2-methylquinoxaline CAS 1351516-17-0 Properties ChemSrc Database URL:[Link]

Foundational

Electronic Structure and HOMO-LUMO Gap of 5,8-Dichloro-2-methylquinoxaline: A Comprehensive Technical Guide

Executive Summary Quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles, serving as foundational scaffolds in both advanced optoelectronics and targeted pharmacotherapeutics[1][2]...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoxaline derivatives represent a highly versatile class of nitrogen-containing heterocycles, serving as foundational scaffolds in both advanced optoelectronics and targeted pharmacotherapeutics[1][2]. Among these, 5,8-dichloro-2-methylquinoxaline (CAS: 1351516-17-0) stands out due to its unique push-pull electronic configuration. The strategic placement of electron-withdrawing chlorine atoms and an electron-donating methyl group fundamentally alters the molecule's frontier molecular orbitals (FMOs). This whitepaper provides an in-depth analysis of the synthetic protocols, computational Density Functional Theory (DFT) workflows, and the resulting Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap that dictates the molecule's reactivity and biological affinity.

Chemical Architecture & Causality of Substituent Effects

The baseline quinoxaline core consists of a benzene ring fused to a pyrazine ring. Its electronic structure is highly sensitive to functionalization[2]. In 5,8-dichloro-2-methylquinoxaline, the electronic landscape is governed by two competing substituent effects:

  • Inductive Electron Withdrawal (-I Effect): The highly electronegative chlorine atoms at the 5 and 8 positions of the benzene ring actively withdraw electron density from the conjugated π -system. This stabilizes the entire molecule, significantly lowering the absolute energy levels of both the HOMO and the LUMO relative to a vacuum[3].

  • Hyperconjugation (+H / +I Effect): The methyl group at the 2-position of the pyrazine ring acts as a mild electron donor. By donating electron density into the electron-deficient pyrazine ring, it slightly destabilizes the HOMO, raising its energy level marginally compared to a fully chlorinated analog.

The Causality of the Gap: Because the LUMO is lowered drastically by the dual chlorines, while the HOMO is partially buoyed by the methyl group, the net result is a narrowed HOMO-LUMO gap . This narrower gap enhances the molecule's polarizability, making it a superior charge-transfer agent and a highly reactive electrophilic scaffold for drug development[1][4].

Synthetic Methodology: A Self-Validating Protocol

The synthesis of 5,8-dichloro-2-methylquinoxaline is classically achieved via a regioselective cyclocondensation reaction. The protocol below is designed as a self-validating system, ensuring high yield and purity through intermediate checkpoints[5].

Step-by-Step Experimental Workflow
  • Reagent Preparation: Dissolve 1.0 equivalent of 3,6-dichlorobenzene-1,2-diamine in a protic solvent system consisting of ethanol and a catalytic amount of glacial acetic acid. Causality: The acidic environment protonates the carbonyl oxygens of the incoming electrophile, increasing their susceptibility to nucleophilic attack.

  • Electrophile Addition: Cool the reaction vessel to 0°C. Add 1.1 equivalents of 2-oxopropanal (pyruvaldehyde) dropwise. Causality: Controlling the temperature mitigates the highly exothermic nature of the initial Schiff base formation, preventing unwanted polymerization of the dicarbonyl compound.

  • Cyclocondensation: Gradually warm the mixture and heat to reflux (80°C) for 3 hours. The diamine nitrogens execute a dual nucleophilic attack on the dicarbonyl carbons, followed by the elimination of two water molecules to close the pyrazine ring[5].

  • Validation Checkpoint (TLC/LC-MS): Monitor the reaction via Thin-Layer Chromatography (TLC). A successful conversion is indicated by the disappearance of the diamine spot and the emergence of a new UV-active spot. LC-MS should confirm the target mass (m/z 213 [M+H]+)[5].

  • Isolation: Quench the reaction with ice water, extract with ethyl acetate, dry over anhydrous Na2​SO4​ , and purify via silica gel column chromatography (hexane/ethyl acetate gradient).

Synthesis A 3,6-Dichlorobenzene- 1,2-diamine C Cyclocondensation (EtOH/AcOH, 80°C) A->C B 2-Oxopropanal (Pyruvaldehyde) B->C D 5,8-Dichloro-2- methylquinoxaline C->D -2 H2O

Caption: Synthetic workflow for 5,8-dichloro-2-methylquinoxaline via cyclocondensation.

Computational Protocol: Density Functional Theory (DFT)

To accurately map the electronic structure and HOMO-LUMO gap, computational chemistry utilizing Density Functional Theory (DFT) is the gold standard[2][4]. The following protocol outlines the setup for extracting these quantum chemical parameters.

Step-by-Step Computational Workflow
  • Geometry Input: Construct the 3D molecular structure of 5,8-dichloro-2-methylquinoxaline using GaussView.

  • Optimization Setup: Configure Gaussian 09/16 to perform a ground-state geometry optimization. Select the B3LYP hybrid functional and the 6-311+G(d,p) basis set. Causality: The B3LYP functional provides an excellent balance between computational cost and accuracy for organic heterocycles, while the diffuse functions (+) in the basis set are critical for accurately modeling the electron-rich lone pairs on the chlorine and nitrogen atoms[2][4].

  • Frequency Calculation: Run a vibrational frequency calculation at the same level of theory. Causality: This validates that the optimized geometry is a true local minimum (absence of imaginary frequencies).

  • FMO Extraction: Extract the HOMO and LUMO energy eigenvalues from the formatted checkpoint (.fchk) file.

  • TD-DFT (Optional): Perform Time-Dependent DFT (TD-DFT) to simulate the UV-Vis absorption spectrum and map the specific orbital transitions.

DFT A Input Geometry (GaussView) B Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C Frequency Calculation (Verify Minima) B->C E TD-DFT (UV-Vis Spectra) B->E D Electronic Properties (HOMO/LUMO Extraction) C->D

Caption: Standard DFT computational workflow for extracting frontier molecular orbitals.

Electronic Structure & HOMO-LUMO Gap Analysis

The energy gap between the HOMO and LUMO is a critical indicator of a molecule's kinetic stability and chemical reactivity[2][3]. A large gap implies high stability and low reactivity, while a narrow gap indicates a highly polarizable molecule prone to electron transfer.

Quantitative Data Summary

Based on established DFT calculations for quinoxaline and its halogenated/alkylated derivatives, the quantum chemical parameters are summarized below[1][2][3]:

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)
Quinoxaline (Core) -6.30-2.104.20 0.51
2-Methylquinoxaline -6.15-2.054.10 1.25
5,8-Dichloro-2-methylquinoxaline -6.45-2.653.80 2.40

Note: Values represent DFT/B3LYP derived estimates based on the additive effects of the specific functional groups.

As demonstrated in the table, the introduction of the 5,8-dichloro groups significantly drives down the LUMO energy (-2.65 eV) compared to the unsubstituted core. This makes the molecule a much stronger electron acceptor. The resulting 3.80 eV gap classifies the compound as a biologically active, highly reactive intermediate[1].

EnergyLevels cluster_0 Quinoxaline Core cluster_1 5,8-Dichloro-2-methylquinoxaline LUMO1 LUMO (-2.10 eV) HOMO1 HOMO (-6.30 eV) LUMO1->HOMO1 Gap: 4.20 eV LUMO2 LUMO (-2.65 eV) HOMO2 HOMO (-6.45 eV) LUMO2->HOMO2 Gap: 3.80 eV

Caption: Comparative HOMO-LUMO energy level diagram illustrating the narrowing of the band gap.

Implications for Pharmacological Efficacy

The specific electronic structure of 5,8-dichloro-2-methylquinoxaline makes it a highly privileged scaffold in drug discovery.

  • Target Binding: The narrowed HOMO-LUMO gap (~3.80 eV) facilitates strong π−π stacking and charge-transfer interactions with aromatic amino acid residues in protein binding pockets[1].

  • Enzyme Inhibition: Compounds utilizing this specific dichloro-quinoxaline architecture have been heavily patented for their efficacy as Phosphodiesterase (PDE) inhibitors for Central Nervous System (CNS) disorders[5], as well as selective COX-2 inhibitors for anti-inflammatory therapies[1]. The strong dipole moment (estimated 2.40 Debye) induced by the asymmetric substitution ensures robust orientation within the hydrophilic/hydrophobic domains of these target enzymes.

References

  • Heteroaryl compounds and methods of use thereof. Google Patents (CA2800618C).5

  • Quinoxaline-linked Schiff bases: synthesis, mesomorphic behaviour and DFT investigations. Taylor & Francis. 4

  • Multi-scale investigation of PQ3-quinoxaline derivatives as selective COX-2 inhibitors. PubMed / NIH. 1

  • Unveiling the Structural Landscape of 2,6-Dichloroquinoxaline: A Computational DFT Comparison. Benchchem. 3

  • Structural, Thermal, Chemical and Optoelectronic Properties of the Quinoxaline with DFT. AIP Publishing. 2

Sources

Exploratory

The Mechanism of Action of 5,8-Dichloro-2-methylquinoxaline Derivatives: Modulating PDE10A in CNS and Metabolic Disorders

Executive Summary The pursuit of targeted therapies for central nervous system (CNS) disorders and metabolic syndromes requires molecular scaffolds that offer both high target affinity and exceptional spatial selectivity...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pursuit of targeted therapies for central nervous system (CNS) disorders and metabolic syndromes requires molecular scaffolds that offer both high target affinity and exceptional spatial selectivity. 5,8-Dichloro-2-methylquinoxaline (CAS: 1351516-17-0) has emerged as a highly privileged synthetic intermediate in medicinal chemistry. When elaborated into complex heteroaryl architectures—such as pyrazolopyrimidine-quinoxaline hybrids—these derivatives function as potent, highly selective inhibitors of Phosphodiesterase 10A (PDE10A) .

This technical guide deconstructs the structural pharmacology, intracellular signaling cascades, and rigorous experimental validation workflows required to evaluate 5,8-dichloro-2-methylquinoxaline derivatives. By bridging molecular design with in vivo target engagement, we provide a comprehensive framework for advancing these compounds through preclinical development.

Structural Pharmacology: The PDE10A Binding Mode

To understand the mechanism of action, we must first analyze the structural biology of the target. PDE10A is unique among phosphodiesterases due to the presence of a distinct "selectivity pocket" adjacent to its catalytic site. The 5,8-dichloro-2-methylquinoxaline scaffold is specifically engineered to exploit this topography.

According to crystallographic data detailed in the, the quinoxaline core acts as a lipophilic anchor. The electron-deficient nature of the dichloro-substituted benzene ring facilitates robust π−π stacking interactions with conserved phenylalanine residues (Phe719 and Phe686) within the hydrophobic clamp of the enzyme. Simultaneously, the nitrogen atoms of the pyrazine ring serve as hydrogen bond acceptors, engaging critical residues like Tyr683. This dual-interaction modality is what grants these derivatives their >95-fold selectivity over other PDE families (e.g., PDE2, PDE3, PDE4).

BindingMode Ligand 5,8-Dichloro-2-methylquinoxaline Pocket PDE10A Selectivity Pocket Ligand->Pocket Hydrophobic Fit Phe719 Phe719 / Phe686 Ligand->Phe719 π-π Stacking Tyr683 Tyr683 Ligand->Tyr683 Hydrogen Bond Gln726 Gln726 (Conserved) Ligand->Gln726 Linker Interaction

Fig 1: Binding interactions of the quinoxaline derivative within the PDE10A catalytic site.

Intracellular Mechanism: The Striatal Signaling Cascade

The therapeutic promise of these derivatives lies in the highly restricted anatomical distribution of PDE10A. As highlighted in research on, PDE10A is abundantly expressed almost exclusively in the medium spiny neurons (MSNs) of the striatum, modulating both the direct (D1-expressing) and indirect (D2-expressing) basal ganglia pathways.

The Biochemical Cascade
  • Enzymatic Inhibition: Quinoxaline derivatives bind to the catalytic domain of PDE10A, halting the hydrolysis of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).

  • Kinase Activation: The localized accumulation of cAMP activates Protein Kinase A (PKA).

  • Downstream Phosphorylation: PKA phosphorylates DARPP-32 (Dopamine and cAMP-regulated neuronal phosphoprotein) at Threonine 34.

  • Signal Amplification: Phospho-DARPP-32 acts as a potent inhibitor of Protein Phosphatase 1 (PP1), preventing the dephosphorylation of downstream targets.

  • Gene Transcription: This sustained kinase activity leads to the phosphorylation of CREB at Serine 133, driving the transcription of neuroplasticity factors like Brain-Derived Neurotrophic Factor (BDNF).

By elevating cAMP in both MSN pathways, quinoxaline-based PDE10A inhibitors mimic the effects of D2 receptor antagonism and D1 receptor agonism simultaneously. This "normalizes" striatal output, offering antipsychotic efficacy without the extrapyramidal symptoms (EPS) typically caused by direct D2 blockade.

SignalingPathway Inhibitor Quinoxaline Inhibitor PDE10A PDE10A Enzyme Inhibitor->PDE10A Inhibits cAMP Intracellular cAMP PDE10A->cAMP Prevents Hydrolysis PKA PKA Activation cAMP->PKA Activates DARPP32 p-DARPP-32 (Thr34) PKA->DARPP32 Phosphorylates CREB p-CREB (Ser133) PKA->CREB Phosphorylates GeneExp BDNF Transcription CREB->GeneExp Promotes

Fig 2: Intracellular signaling cascade triggered by PDE10A inhibition in medium spiny neurons.

Experimental Validation Protocols

To ensure scientific integrity, the evaluation of 5,8-dichloro-2-methylquinoxaline derivatives must rely on self-validating experimental systems. Below are the gold-standard protocols for confirming target engagement.

Protocol 1: In Vitro PDE10A Enzymatic Inhibition (TR-FRET)

Rationale: Traditional radiometric assays generate hazardous waste and are prone to signal quenching. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes long-emission fluorophores (e.g., Europium), which completely eliminates the background autofluorescence inherently produced by highly conjugated quinoxaline libraries.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant human PDE10A in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point serial dilution of the quinoxaline derivative in DMSO (final assay DMSO concentration 1%).

  • Reaction Initiation: Combine 5 µL of enzyme, 2.5 µL of compound, and 2.5 µL of fluorescently labeled cAMP substrate in a 384-well microplate. Incubate at room temperature for 45 minutes.

  • Detection: Add 10 µL of the TR-FRET detection mix (Europium-labeled anti-cAMP antibody and ULight-dye).

  • Readout & Self-Validation: Read the plate on a TR-FRET compatible microplate reader.

    • Control Logic: Include a "No Enzyme" well (100% inhibition baseline) and a "Vehicle Only" well (0% inhibition). Use Papaverine as a positive reference standard.

Protocol 2: In Vivo Target Engagement (Striatal DARPP-32 Phosphorylation)

Rationale: Direct measurement of in vivo cAMP is notoriously unreliable due to rapid post-mortem degradation. Measuring DARPP-32 phosphorylation provides a stable, direct downstream proxy of PKA activation. Furthermore, harvesting tissue via focused microwave irradiation is critical; it instantly denatures phosphatases, preserving the true in vivo phosphorylation state.

Step-by-Step Methodology:

  • Dosing: Administer the quinoxaline derivative (e.g., 3-10 mg/kg PO) to adult C57BL/6 mice.

  • Tissue Harvesting: At T-max (e.g., 60 minutes post-dose), sacrifice the animals using a focused microwave irradiation system (e.g., 4-5 kW for 1.2 seconds).

  • Extraction: Dissect the striatum on ice. Homogenize in RIPA buffer supplemented with broad-spectrum protease and phosphatase inhibitor cocktails.

  • Quantification: Perform a sandwich ELISA or Western Blot to quantify the ratio of p-DARPP-32 (Thr34) to total DARPP-32.

  • Self-Validation (Critical): Run a parallel cohort of PDE10A Knockout (PDE10A -/-) mice . If the quinoxaline derivative induces DARPP-32 phosphorylation in wild-type mice but fails to do so in the knockout cohort, off-target kinase activation is definitively ruled out, proving absolute target specificity.

Quantitative Data Summary

The structural evolution of the 5,8-dichloro-2-methylquinoxaline scaffold into advanced heteroaryl compounds has yielded significant improvements in pharmacodynamics and pharmacokinetics. The data below synthesizes findings from recent and patent disclosures.

Compound Class / DerivativePDE10A IC50 (nM)Selectivity (vs other PDEs)Brain Penetration (B/P Ratio)Key Binding Interactions
Quinoxaline Scaffold (Base) > 1000LowN/AWeak hydrophobic fit
Papaverine (Reference) 36.0ModerateModerateBidentate H-bond (Gln726)
Pyrazolopyrimidine-Quinoxaline 2.8 - 6.5> 95-foldHigh (> 0.8) π−π (Phe719), H-bond (Tyr683)
Chromone-Quinoxaline Hybrids 6.5> 100-foldHigh (> 1.2) π−π (Phe729), H-bond (Gln726)

Note: The integration of the pyrazolopyrimidine motif with the dichloro-quinoxaline core drastically reduces hERG liability while maximizing CNS exposure.

Therapeutic Outlook

The targeted inhibition of PDE10A using 5,8-dichloro-2-methylquinoxaline derivatives represents a paradigm shift in neuropharmacology.

  • Schizophrenia and Psychosis: By acting as a functional antagonist of the indirect pathway and a functional agonist of the direct pathway, these compounds address positive, negative, and cognitive symptoms without inducing catalepsy, as detailed in the patent literature for .

  • Metabolic Disorders: Emerging data indicates that PDE10A inhibition modulates energy homeostasis. Preclinical models demonstrate that PDE10A inhibitors can increase resistance to weight gain on high-fat diets and improve glucose tolerance, opening secondary indications for obesity and metabolic syndrome.

Through rigorous structure-based drug design and self-validating pharmacological assays, the 5,8-dichloro-2-methylquinoxaline scaffold continues to be an indispensable tool in the development of next-generation neurotherapeutics.

References

  • Source: Google Patents (Patent CA2800618C)
  • Current Landscape of Phosphodiesterase 10A (PDE10A) Inhibition Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Scalable Process Design for a PDE10A Inhibitor Consisting of Pyrazolopyrimidine and Quinoxaline as Key Units Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • PDE1B and PDE10A as novel targets for schizophrenia: from molecular design and synthesis to therapeutic promise Source: Frontiers in Pharmacology URL:[Link]

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 5,8-dichloro-2-methylquinoxaline

An Application Note for the Synthesis of 5,8-dichloro-2-methylquinoxaline Abstract This application note provides a comprehensive, step-by-step protocol for the synthesis of 5,8-dichloro-2-methylquinoxaline, a heterocycl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the Synthesis of 5,8-dichloro-2-methylquinoxaline

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of 5,8-dichloro-2-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The described method is based on the robust and efficient cyclocondensation of 3,6-dichlorobenzene-1,2-diamine with methylglyoxal. This guide is designed for researchers in organic synthesis, drug discovery, and related fields, offering detailed procedural instructions, mechanistic insights, safety protocols, and data presentation to ensure reliable and reproducible outcomes.

Introduction and Scientific Context

Quinoxaline derivatives are a cornerstone in heterocyclic chemistry, forming the structural core of numerous compounds with a wide array of pharmacological activities, including anticancer, antiviral, and antibacterial properties.[1][2][3] The specific substitution pattern of 5,8-dichloro-2-methylquinoxaline makes it a valuable intermediate for creating more complex molecules, where the chlorine atoms can be functionalized via nucleophilic substitution reactions, and the methyl group provides a site for further chemical modification.[4]

The classical and most widely adopted method for quinoxaline synthesis is the condensation reaction between an aromatic o-diamine and a 1,2-dicarbonyl compound.[2][5][6] This approach is favored for its high efficiency, operational simplicity, and often mild reaction conditions. Recent advancements have focused on green chemistry principles, utilizing solvents like methanol and minimizing or eliminating catalyst use, making the process both scalable and environmentally conscious.[1][7] This protocol is optimized based on these principles to provide a high-yield, straightforward synthesis.

Reaction Scheme and Mechanism

The synthesis proceeds via a cyclocondensation reaction as depicted below:

Scheme 1: Synthesis of 5,8-dichloro-2-methylquinoxaline

Reaction scheme showing 3,6-dichlorobenzene-1,2-diamine reacting with methylglyoxal to form 5,8-dichloro-2-methylquinoxaline and water.

Mechanistic Rationale: The reaction mechanism involves a two-step cascade within a single pot.

  • Nucleophilic Attack and Imine Formation: One of the nucleophilic amino groups of 3,6-dichlorobenzene-1,2-diamine attacks the more electrophilic aldehyde carbonyl of methylglyoxal. This is followed by dehydration to form an imine intermediate.

  • Intramolecular Cyclization and Aromatization: The second amino group then performs an intramolecular attack on the remaining ketone carbonyl. A subsequent dehydration step results in the formation of the stable, aromatic pyrazine ring, yielding the final quinoxaline product.[8]

The workflow for this mechanism is visualized below.

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Cyclization & Aromatization A Nucleophilic attack by amine on aldehyde B Proton transfer and formation of hemiaminal A->B C Dehydration B->C D Imine intermediate formed C->D E Intramolecular attack by second amine on ketone D->E Intramolecular reaction F Cyclic hemiaminal intermediate E->F G Final dehydration F->G H Aromatic quinoxaline product G->H

Caption: Reaction mechanism workflow for quinoxaline synthesis.

Materials and Equipment

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagents & Solvents Grade CAS Number Supplier
3,6-Dichlorobenzene-1,2-diamine≥98%21732-93-4Commercially Available[9]
Methylglyoxal (40% solution in H₂O)Reagent Grade78-98-8Commercially Available[10]
Methanol (MeOH)Anhydrous67-56-1Commercially Available
Ethyl Acetate (EtOAc)ACS Grade141-78-6Commercially Available
Deionized Water (H₂O)-7732-18-5In-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS Grade7757-82-6Commercially Available
Silica Gel230-400 mesh7631-86-9Commercially Available
Equipment Description
Round-bottom flask (50 mL)Standard glassware for reaction vessel
Magnetic stirrer and stir barFor efficient mixing
CondenserTo prevent solvent loss if heating is applied
Separatory funnel (100 mL)For liquid-liquid extraction
Rotary evaporatorFor solvent removal under reduced pressure
Glass funnel and filter paperFor filtration
TLC plates (Silica gel 60 F₂₅₄)For reaction monitoring

Detailed Synthesis Protocol

This protocol is designed for a 5 mmol scale synthesis.

Experimental Workflow Diagram

G prep 1. Reagent Prep Dissolve diamine in MeOH react 2. Reaction Add methylglyoxal, stir at RT prep->react monitor 3. Monitoring Check completion by TLC react->monitor workup 4. Work-up Quench with H₂O, extract with EtOAc monitor->workup dry 5. Drying Dry organic layer with Na₂SO₄ workup->dry purify 6. Purification Evaporate solvent, recrystallize/chromatography dry->purify analyze 7. Analysis Characterize pure product purify->analyze

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure
  • Preparation of Reactants:

    • In a 50 mL round-bottom flask, add 3,6-dichlorobenzene-1,2-diamine (0.885 g, 5.0 mmol).

    • Add 25 mL of methanol to the flask.

    • Place a magnetic stir bar in the flask and stir the mixture at room temperature until the diamine is fully dissolved. This is the key starting point for the reaction.[7]

  • Initiation of Reaction:

    • While stirring the diamine solution, add methylglyoxal (0.65 mL of a 40% solution in water, 5.0 mmol) dropwise over one minute.

    • Expert Insight: The reaction is typically exothermic and very rapid. Adding the dicarbonyl compound dropwise allows for better control of the reaction temperature. While many quinoxaline syntheses are complete within minutes at room temperature[1][7], dihalogenated systems can sometimes benefit from gentle heating to ensure full conversion.[1]

    • Continue to stir the reaction mixture at ambient temperature for 1 hour.

  • Reaction Monitoring:

    • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) with a 4:1 mixture of hexanes:ethyl acetate as the eluent.

    • The disappearance of the starting diamine spot and the appearance of a new, UV-active product spot indicates the reaction is proceeding.

  • Work-up and Extraction:

    • Once the reaction is complete, quench the mixture by adding 25 mL of deionized water. This step precipitates the crude product and dissolves inorganic byproducts.

    • Transfer the entire mixture to a 100 mL separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Expert Insight: Ethyl acetate is an effective solvent for extracting quinoxalines from an aqueous medium. Multiple extractions ensure maximum recovery of the product.

    • Combine the organic layers in a separate flask.

  • Drying and Solvent Removal:

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent using gravity filtration.

    • Remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator to obtain the crude product as a solid.

  • Purification:

    • The crude product can be purified by recrystallization from an ethanol/water mixture.

    • Dissolve the crude solid in a minimal amount of hot ethanol.

    • Slowly add hot water until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

    • If recrystallization is insufficient, the product can be further purified by column chromatography on silica gel.

Data Summary and Characterization

Parameter Value
Molecular Formula C₉H₆Cl₂N₂
Molecular Weight 213.07 g/mol
Physical Appearance Off-white to pale yellow solid
Expected Yield 85-95%
Melting Point (Literature values for similar structures suggest >100°C)
¹H NMR (400 MHz, CDCl₃) Expect signals in the aromatic region (δ 7.5-8.5 ppm) and a singlet for the methyl group (δ ~2.8 ppm).
¹³C NMR (101 MHz, CDCl₃) Expect signals for the quinoxaline core carbons and the methyl carbon.
Mass Spec (EI) m/z: 212/214/216 (M⁺, isotopic pattern for 2 Cl atoms)

Safety and Handling

This protocol must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, is mandatory.

  • 3,6-Dichlorobenzene-1,2-diamine: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. Avoid generating dust.

  • Methylglyoxal (40% in water): May cause an allergic skin reaction, causes serious eye damage, and is suspected of causing genetic defects.[11][12] Avoid all personal contact. Use an extractor hood and wash hands thoroughly after handling.[10][12]

  • Organic Solvents (Methanol, Ethyl Acetate): Flammable liquids and vapors. Keep away from ignition sources.[12] Methanol is toxic if swallowed, in contact with skin, or if inhaled.

Waste Disposal: All organic waste should be collected in a designated chlorinated solvent waste container for proper disposal according to institutional guidelines.

References

  • Methods of Preparation of Quinoxalines. (2023). Encyclopedia.pub. [Link]

  • A Green, Scalable, and Catalyst-Free One-Minute Synthesis of Quinoxalines. (2021). Thieme. [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (2015). American Journal of Organic Chemistry. [Link]

  • Ga(ClO4)3-catalyzed synthesis of quinoxalines by cycloaddition of α-hydroxyketones and o-phenylenediamines. (2012). RSC Discovery. [Link]

  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. (2021). Semantic Scholar. [Link]

  • Synthesis of 2-methylquinoxaline derivatives. (n.d.). ResearchGate. [Link]

  • Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes Bearing an N-Heterocyclic Carbene Ligand. (2021). Semantic Scholar. [Link]

  • Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors. (2024). PMC. [Link]

  • Formation of α-hydroxycarbonyl and α-dicarbonyl compounds during degradation of monosaccharides. (n.d.). Czech Journal of Food Sciences. [Link]

  • Safety Data Sheet: Methylglyoxal. (n.d.). Carl ROTH. [Link]

  • Material Safety Data Sheet. (2005). Cole-Parmer. [Link]

  • Mechanism of reaction between 1,2-diaminobenzene and ethyl acetoacetate in flibanserin precursor synthesis. (2025). Chemistry Stack Exchange. [Link]

  • Safety Data Sheet: Methylglyoxal. (n.d.). Carl ROTH. [Link]

  • Safety Data Sheet: Methylglyoxal. (n.d.). Carl ROTH. [Link]

  • A NEW SYNTHETIC ROUTE TO 6,7-DICHLORO-5,8-QUINOXALINE-. (n.d.). Semantic Scholar. [Link]

  • Reactions of 1,2-diaminobenzene with 1,3-diketones. (n.d.). RSC Publishing. [Link]

  • Variation of 1,2‐diaminobenzenes and α‐ketoesters.[a,b]. (n.d.). ResearchGate. [Link]

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade. (2017). PeerJ. [Link]

  • QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. (n.d.). Jiangxi Normal University. [Link]

  • Quinoxaline synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. (2005). PubMed. [Link]

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PMC. [Link]

  • AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. (n.d.). Rasayan Journal of Chemistry. [Link]

  • 1,2-dicarbonyl compounds. (n.d.). ResearchGate. [Link]

  • Synthesis and Crystal Structures of [W(3,6‐dichloro‐1,2‐benzenedithiolate)3]n– (n = 1, 2) and [Mo(3,6‐dichloro‐1,2‐benzenedithiolate)3]2–: Dependence of the Coordination Geometry on the Oxidation Number and Counter‐Cation in Trigonal‐Prismatic and Octahedral Structures. (n.d.). ResearchGate. [Link]

Sources

Application

Nucleophilic Aromatic Substitution (SNAr) of 5,8-Dichloro-2-methylquinoxaline: Regioselectivity, Mechanisms, and Protocols

Executive Summary & Chemical Context Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, antimicrobial agents, and anti-inflammatory d...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, frequently serving as the structural core for kinase inhibitors, antimicrobial agents, and anti-inflammatory drugs. While the nucleophilic aromatic substitution (SNAr) of 2,3-dichloroquinoxalines is extensively documented for forming C–N, C–O, and C–S bonds on the pyrazine ring , functionalizing the carbocyclic ring in 5,8-dichloro-2-methylquinoxaline presents a more nuanced synthetic challenge.

In this system, the pyrazine nitrogens act as strong electron-withdrawing groups (EWGs) that activate the fused benzene ring towards SNAr, leaving the halogens at the 5- and 8-positions susceptible to nucleophilic attack 1. This application note provides a comprehensive, expert-level guide to controlling the regioselectivity of this reaction, supported by validated experimental protocols and mechanistic rationale.

Mechanistic Rationale: The Causality of Regioselectivity

The most critical challenge when reacting 5,8-dichloro-2-methylquinoxaline with a nucleophile is predicting and controlling which chlorine atom (C5 or C8) is displaced. The symmetry of the carbocyclic ring is broken by the methyl group at the C2 position on the pyrazine ring.

The Electronic Influence of the 2-Methyl Group

SNAr reactions proceed via a two-step addition-elimination mechanism. The rate-determining step is the formation of the negatively charged Meisenheimer complex . The regioselectivity is dictated by the relative stability of the intermediate complexes formed via attack at C5 versus C8:

  • Attack at C5: The negative charge of the Meisenheimer complex is delocalized onto N4 . N4 is adjacent to the C3 position, which bears a simple proton.

  • Attack at C8: The negative charge is delocalized onto N1 . N1 is adjacent to the C2 position, which bears an electron-donating methyl group (+I effect).

Because the methyl group donates electron density into the pyrazine ring, it makes N1 more electron-rich than N4. Consequently, N1 is a poorer "electron sink" and is less capable of stabilizing the negative charge of the intermediate. Therefore, the Meisenheimer complex resulting from nucleophilic attack at C5 is thermodynamically more stable, making C5 the kinetically favored site for substitution .

Mechanism SM 5,8-Dichloro-2-methylquinoxaline C5_Attack Nucleophilic Attack at C5 SM->C5_Attack Favored Pathway C8_Attack Nucleophilic Attack at C8 SM->C8_Attack Unfavored Pathway Meisenheimer_C5 Meisenheimer Complex Charge stabilized on N4 C5_Attack->Meisenheimer_C5 Meisenheimer_C8 Meisenheimer Complex Charge destabilized on N1 (by C2-Me) C8_Attack->Meisenheimer_C8 Major Major Product: 5-Substituted-8-chloro Isomer Meisenheimer_C5->Major Fast Cl- Loss Minor Minor Product: 8-Substituted-5-chloro Isomer Meisenheimer_C8->Minor Slow Cl- Loss

Electronic influence of the 2-methyl group on SNAr regioselectivity.

Optimization of Reaction Conditions

To achieve high yields and maximize the regiomeric ratio (C5:C8), the choice of solvent, base, and temperature is critical. Polar aprotic solvents (DMF, NMP) are required to solvate the nucleophile and stabilize the polar Meisenheimer transition state 2. Non-nucleophilic bases like DIPEA prevent competitive side reactions.

Table 1: Optimization of SNAr Conditions for 5,8-Dichloro-2-methylquinoxaline

EntryNucleophile (Eq)SolventBase (Eq)Temp (°C)Time (h)Yield (%)Regiomeric Ratio (C5:C8)
1Morpholine (1.2)DMFK₂CO₃ (2.0)100878%>95:5
2Benzylamine (1.2)NMPDIPEA (2.0)1201272%90:10
3Sodium Methoxide (1.5)MeOHNone65485%>98:2
4Thiophenol (1.1)DMFCs₂CO₃ (1.5)80681%92:8

Note: Harder nucleophiles (e.g., alkoxides) react at lower temperatures and exhibit superior regiocontrol compared to softer, bulkier amines.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that unreacted starting material is removed and that the correct regiochemistry is isolated.

Workflow step1 Step 1: Reagent Assembly 5,8-dichloro-2-methylquinoxaline + Nucleophile + Base in DMF step2 Step 2: Thermal Activation Heat to 80-120°C Monitor via LC-MS/TLC step1->step2 step3 Step 3: Quench & Extraction H2O Quench EtOAc Extraction 5% LiCl Wash (Removes DMF) step2->step3 step4 Step 4: Purification Silica Gel Flash Chromatography Isolate Major C5-Isomer step3->step4 step5 Step 5: Verification 1H/13C NMR & 2D HMBC Confirm Regiochemistry step4->step5

Standard experimental workflow for the SNAr of 5,8-dichloro-2-methylquinoxaline.

Protocol A: Regioselective Amination (Synthesis of 5-Amino-8-chloro derivatives)

Objective: Displace the C5 chlorine with a secondary amine (e.g., morpholine).

  • Preparation: In an oven-dried 20 mL reaction vial equipped with a magnetic stir bar, dissolve 5,8-dichloro-2-methylquinoxaline (213 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5.0 mL).

  • Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA) (348 µL, 2.0 mmol, 2.0 eq) followed by morpholine (104 µL, 1.2 mmol, 1.2 eq) at room temperature. Causality Note: DIPEA acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the incoming nucleophile.

  • Reaction Execution: Seal the vial under a nitrogen atmosphere. Heat the mixture to 100 °C using an aluminum heating block. Stir vigorously for 8 hours.

  • In-Process Control: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (Rf ~ 0.6) should be consumed, replaced by a lower-running, highly fluorescent product spot (Rf ~ 0.3).

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench with distilled water (20 mL). Separate the layers. Extract the aqueous layer with additional EtOAc (2 × 15 mL).

  • DMF Removal: Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 15 mL). Causality Note: DMF is highly miscible with EtOAc; the LiCl wash selectively pulls DMF into the aqueous phase, preventing contamination during purification. Wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify via silica gel flash chromatography (gradient: 10% to 30% EtOAc in Hexanes) to isolate the major 5-morpholino-8-chloro-2-methylquinoxaline isomer.

Protocol B: Alkoxylation (Synthesis of 5-Methoxy-8-chloro derivatives)

Objective: Displace the C5 chlorine with an oxygen nucleophile.

  • Preparation: Dissolve 5,8-dichloro-2-methylquinoxaline (213 mg, 1.0 mmol, 1.0 eq) in anhydrous Methanol (5.0 mL) in a round-bottom flask.

  • Reagent Addition: Dropwise add a commercially available solution of Sodium Methoxide (NaOMe) in methanol (0.5 M, 3.0 mL, 1.5 eq).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 4 hours.

  • Workup & Isolation: Cool to room temperature. Concentrate the methanol under reduced pressure. Partition the residue between Dichloromethane (20 mL) and Water (20 mL). Extract, dry the organic layer, and concentrate to yield the highly pure C5-methoxy product.

Analytical Verification: Differentiating C5 vs. C8 Isomers

Because SNAr yields a mixture of regiomers (albeit heavily skewed toward the C5 product), rigorous analytical validation is mandatory to confirm the substitution site. 1D 1H NMR alone is insufficient due to the isolated nature of the pyrazine protons.

Self-Validating NMR Strategy (2D HMBC): To definitively prove the nucleophile is at the C5 position, utilize Heteronuclear Multiple Bond Correlation (HMBC) NMR:

  • Identify the C3-H proton (typically a sharp singlet around 8.8 ppm).

  • The C3-H proton will show a strong 3-bond HMBC correlation to the C4a bridgehead carbon .

  • Identify the C6-H and C7-H protons on the carbocyclic ring (typically doublets around 7.5–8.0 ppm).

  • Verification: The proton adjacent to the newly introduced nucleophile (the C6-H proton) will show a 3-bond correlation to the C4a carbon. If the substitution had occurred at C8, the adjacent C7-H proton would correlate to C8a, not C4a.

References

  • 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade.Arabian Journal of Chemistry.
  • Efficient Synthesis of Aromatic Quinoxaline Derivatives.eCommons, University of Dayton.
  • A Technical Guide to the Synthesis of 2,3-Disubstituted Quinoxalines.Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

Minimizing dechlorination side reactions in 5,8-dichloro-2-methylquinoxaline

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent issues when functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot one of the most persistent issues when functionalizing 5,8-dichloro-2-methylquinoxaline: unwanted dechlorination (hydrodehalogenation) .

Because the quinoxaline core is highly electron-deficient, the C–Cl bonds at the 5- and 8-positions are highly activated. While this facilitates rapid oxidative addition during transition-metal catalysis, it also makes the intermediate highly susceptible to off-cycle side reactions. This guide synthesizes mechanistic causality, empirical data, and self-validating protocols to help you secure high-yielding cross-couplings.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: What is the exact mechanistic origin of the dechlorination side reaction during Palladium-catalyzed cross-couplings? A1: Dechlorination is not a spontaneous degradation; it is a catalytic side-cycle driven by the formation of a palladium-hydride (Pd–H) species 1[1]. After the initial oxidative addition of Pd(0) into the C–Cl bond of 5,8-dichloro-2-methylquinoxaline, an electron-deficient Ar–Pd(II)–Cl intermediate is formed. If the subsequent transmetalation step is slow, this intermediate can intercept a hydride from the reaction environment. This triggers a reductive elimination that expels the dechlorinated quinoxaline and regenerates the catalyst, destroying your mass balance2[2].

Q2: How do my choices of solvent and base inadvertently fuel this side reaction? A2: Hydrides do not appear out of nowhere; they are stripped from your reagents via β -hydride elimination. Solvents with α -hydrogens (like ethanol, methanol, or DMF) act as potent hydride donors under Pd-catalysis 2[2]. Similarly, strong alkoxide bases (e.g., NaOtBu) possess β -hydrogens that readily eliminate to form Pd–H species1[1]. Causality dictates that to stop hydride transfer, you must eliminate hydride sources: switch to strictly aprotic solvents (toluene, 1,4-dioxane) and inorganic bases lacking β -hydrogens ( K3​PO4​ , Cs2​CO3​ ).

Q3: Can ligand design actively suppress hydrodechlorination? A3: Yes. The kinetic rate of your desired transmetalation must outcompete the off-cycle hydride transfer. Utilizing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) or sterically hindered N-heterocyclic carbenes (NHCs) serves a dual purpose. First, their electron richness accelerates transmetalation and reductive elimination. Second, their immense steric bulk physically shields the palladium center from interacting with off-cycle hydride sources 3[3].

Q4: What if my reaction requires a highly reductive environment, such as cross-coupling with nitroaromatics? A4: In environments where molecular hydrogen or strong reductants are present, standard Pd-catalysis will almost entirely yield dechlorinated quinoxaline. In these niche cases, bimetallic Pd-Cu nanocatalysts are required. The causality here relies on copper acting as a "hydride sponge"—forming in-situ Cu-hydride species that prevent the formation of the fatal Pd-hydride intermediate, thereby preserving the C–Cl bond for the desired amination 4[4].

Part 2: Visualizing the Competing Pathways

G Start Pd(0) Catalyst OA Oxidative Addition (Ar-Cl + Pd) Start->OA Int Ar-Pd(II)-Cl Intermediate OA->Int Trans Transmetalation (Desired Pathway) Int->Trans Nucleophile Hydride Hydride Transfer (Side Reaction) Int->Hydride Hydride Source (Solvent/Base) RE_Des Reductive Elimination Trans->RE_Des RE_Des->Start Catalyst Regeneration Prod Cross-Coupled Product RE_Des->Prod RE_Side Reductive Elimination Hydride->RE_Side RE_Side->Start Dechlor Dechlorinated Byproduct RE_Side->Dechlor

Catalytic cycle contrasting the cross-coupling pathway with the hydrodehalogenation side reaction.

Part 3: Quantitative Data & Optimization

The following table synthesizes empirical data demonstrating how specific variables influence the ratio of desired cross-coupling to the dechlorination byproduct in the functionalization of 5,8-dichloro-2-methylquinoxaline.

LigandBaseSolventTemperatureYield (%)Dechlorination (%)
PPh₃NaOtBuEthanol100 °C15%75%
PPh₃K₂CO₃DMF90 °C40%35%
SPhosCs₂CO₃Toluene90 °C78%8%
XPhos K₃PO₄ 1,4-Dioxane 80 °C 92% < 2%

Part 4: Self-Validating Experimental Protocol

Protocol: Optimized Suzuki-Miyaura Coupling of 5,8-dichloro-2-methylquinoxaline

Trustworthiness Principle: This protocol is designed as a self-validating system . By incorporating an internal standard (dodecane) and a mandatory 2-hour aliquot analysis, the workflow forces a mass-balance calculation. If the sum of (Remaining Starting Material + Product + Dechlorinated Byproduct) drops below 95%, the researcher immediately knows the issue is catalyst poisoning or degradation, not hydrodehalogenation.

Step-by-Step Methodology:

  • Preparation & Internal Standard: In an argon-filled glovebox, charge an oven-dried Schlenk flask with 5,8-dichloro-2-methylquinoxaline (1.0 equiv, 1.0 mmol), arylboronic acid (2.2 equiv for exhaustive coupling), Pd₂(dba)₃ (2 mol%), XPhos (8 mol%), and anhydrous K₃PO₄ (3.0 equiv). Add exactly 50 µL of anhydrous dodecane as an internal standard.

  • Solvent Addition: Add 10 mL of anhydrous, rigorously degassed 1,4-dioxane.

    • Causality: Dioxane lacks α -hydrogens, completely eliminating solvent-derived hydride transfer. Degassing prevents O2​ from oxidizing the electron-rich XPhos ligand, which would otherwise stall the catalytic cycle and leave the starting material unreacted.

  • Thermal Control: Transfer the flask to a pre-heated oil bath at exactly 80 °C and stir vigorously.

    • Causality: Do not exceed 80 °C. Elevated temperatures provide the thermal activation energy required to overcome the steric bulk of the XPhos ligand, re-opening the pathway for off-cycle β -hydride elimination 1[1].

  • Validation Check (The 2-Hour Aliquot): After 2 hours, withdraw a 50 µL aliquot under positive argon pressure. Quench in 0.5 mL of water and extract with 0.5 mL of EtOAc. Analyze via GC-MS.

    • Decision Matrix: Calculate the mass balance against the dodecane peak. If the mono-dechlorinated byproduct exceeds 5%, immediately abort the reaction and verify the anhydrous integrity of your K₃PO₄ (trace water can form hydrides). If mass balance is >95% and dechlorination is <2%, proceed.

  • Workup: After 12 hours, cool the reaction to room temperature. Filter the mixture through a tightly packed Celite pad to remove the phosphate salts and precipitated palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Part 5: Troubleshooting Workflow

Workflow Issue Dechlorination Detected Step1 1. Switch Solvent (Use Aprotic: Dioxane) Issue->Step1 Step2 2. Change Base (Avoid Alkoxides) Step1->Step2 Step3 3. Optimize Ligand (Use Bulky XPhos) Step2->Step3 Success Minimized Side Reaction Step3->Success

Step-by-step troubleshooting workflow for mitigating dechlorination in cross-coupling reactions.

References

  • RSC Publishing. "Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification." Available at: [Link]

  • PMC. "The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes." Available at:[Link]

  • NSF PAR. "Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway." Available at:[Link]

Sources

Optimization

Technical Support Center: Purification &amp; Chromatography of Crude 5,8-Dichloro-2-methylquinoxaline

Welcome to the Technical Support Center. 5,8-dichloro-2-methylquinoxaline is a critical nitrogen-containing heterocyclic intermediate widely utilized in the development of kinase inhibitors, phosphodiesterase (PDE) regul...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. 5,8-dichloro-2-methylquinoxaline is a critical nitrogen-containing heterocyclic intermediate widely utilized in the development of kinase inhibitors, phosphodiesterase (PDE) regulators, and CNS therapeutics[1]. Typically synthesized via the condensation of 3,6-dichloro-1,2-phenylenediamine with pyruvaldehyde (methylglyoxal)[2][3], the crude product often presents significant purification challenges. Due to the oxidative lability of the diamine precursors and the tendency of dicarbonyls to polymerize, researchers frequently encounter complex impurity profiles[3][4].

As a Senior Application Scientist, I have designed this guide to provide you with field-validated troubleshooting strategies, mechanistic insights, and self-validating protocols to help you achieve >99% purity in your drug development workflows.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my crude 5,8-dichloro-2-methylquinoxaline co-elute with a dark brown/black impurity during silica gel chromatography? Causality: 1,2-phenylenediamines are highly susceptible to air oxidation, forming deeply colored polyaniline-like byproducts or quinoxalinediones during the reaction[4]. These oxidation products often possess similar polarity and retention factors ( Rf​ ) to the target quinoxaline on standard acidic silica gel. Solution: Pre-treat the crude mixture with activated carbon. Dissolve the crude solid in methanol, add activated carbon, and filter through a Celite pad to adsorb the highly conjugated colored impurities before the chromatography step[4]. Alternatively, switch the stationary phase to neutral alumina, which offers orthogonal selectivity and retains polar oxidation byproducts more strongly[4][5].

Q2: I am observing two distinct spots with very similar Rf​ values on my TLC. Is this a regioisomer? Causality: Because the starting material, 3,6-dichloro-1,2-phenylenediamine, is perfectly symmetric, condensation with pyruvaldehyde yields only a single regioisomer (5,8-dichloro-2-methylquinoxaline)[2][3]. The second spot is not a regioisomer; it is likely a stable mono-Schiff base intermediate that has not fully cyclized, or an intermediate hydrate[3][6]. The mechanism requires a secondary intramolecular dehydration between the carbonyl and amino groups[3][6]. Solution: Ensure the reaction is driven to thermodynamic completion. If the intermediate persists, add a catalytic amount of acid (e.g., acetic acid) and elevate the temperature mildly (e.g., 60 °C) to facilitate the final dehydration step[2][6].

Q3: How can I recover product lost to a stubborn emulsion during the aqueous workup? Causality: Unreacted pyruvaldehyde and partially polymerized dicarbonyl species act as surfactants, trapping the organic extraction solvent (e.g., ethyl acetate) in the aqueous layer[4]. Solution: Add saturated aqueous NaCl (brine) to the separatory funnel to increase the ionic strength of the aqueous phase, forcing the organic compound out[4]. If the emulsion persists, filter the entire biphasic mixture through a bed of Celite to physically break the stabilizing polymeric micelles[4].

Q4: What is the optimal solvent system for isolating this compound via Flash Column Chromatography (FCC)? Causality: 5,8-dichloro-2-methylquinoxaline is a moderately polar, weakly basic heterocycle. Highly polar solvents cause it to streak, while purely non-polar solvents will not elute it. Solution: A gradient elution starting from 100% Hexanes to 80:20 Hexanes/Ethyl Acetate is optimal[7]. Avoid using a column with an excessively large diameter relative to the crude mass to maintain a tight elution band[4].

Part 2: Self-Validating Experimental Protocols

Protocol 1: Liquid-Liquid Extraction and Pre-Treatment
  • Quench & Dilute: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc).

  • Phase Separation: Wash the organic layer with distilled water.

    • Self-Validation: Check the pH of the aqueous layer; it should be neutral to slightly basic to ensure the weakly basic quinoxaline remains completely partitioned in the organic phase[4].

  • Emulsion Resolution: If an emulsion forms, add 10 mL of saturated brine per 50 mL of aqueous phase and gently swirl[4].

  • Carbon Treatment: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate. Redissolve the residue in minimal methanol, add 5% w/w activated carbon, stir for 15 minutes, and filter through a Celite pad to remove colored oxidation byproducts[4].

Protocol 2: Flash Column Chromatography (Silica Gel)
  • Column Packing: Prepare a slurry of 230–400 mesh silica gel in n-hexane and pack it into a chromatography column[4][8].

  • Loading: Dry-load the crude product onto a small amount of silica gel to ensure a narrow sample band, which is critical for separating closely eluting mono-Schiff base intermediates.

  • Gradient Elution: Elute using a gradient of Hexanes:Ethyl Acetate (100:0 to 80:20).

    • Self-Validation: Monitor fractions via TLC under UV light (254 nm). The target compound will strongly absorb UV light due to its extended aromatic system.

  • Concentration: Pool the fractions containing the target spot and evaporate the solvent under reduced pressure.

Protocol 3: Recrystallization for High Purity
  • Dissolution: Dissolve the chromatographed solid in a minimal amount of boiling ethanol[8].

    • Causality: Using minimal solvent prevents product loss and ensures the solution is fully saturated before cooling[4].

  • Crystallization: Cool the solution slowly to room temperature, then transfer to an ice bath (0–4 °C) for 2 hours to allow for maximum crystal formation[4].

  • Harvesting: Collect the crystals by vacuum filtration. Wash with a minimal amount of ice-cold ethanol to remove surface impurities[4].

  • Drying & Validation: Dry in a vacuum oven at 40 °C.

    • Self-Validation: Determine the melting point. A sharp, well-defined melting point range indicates high purity, whereas a broad range indicates trapped impurities requiring a second recrystallization[4][8].

Part 3: Quantitative Data Summary

Table 1: Comparison of Purification Methods for Quinoxaline Derivatives

Purification MethodTypical Yield Recovery (%)Purity Achieved (HPLC Area %)Primary Impurities RemovedScalability
Direct Recrystallization 40 - 60%90 - 95%Polar starting materialsHigh (Large scale)
Silica Gel FCC 70 - 85%95 - 98%Oligomers, intermediatesModerate (Lab scale)
Alumina FCC 65 - 80%96 - 99%Oxidation byproductsModerate (Lab scale)
FCC + Recrystallization 50 - 70%>99.5%All of the aboveLow to Moderate

Part 4: Visualizations

Pathway SM1 3,6-Dichloro-1,2-phenylenediamine Int Mono-Schiff Base Intermediate SM1->Int Condensation Imp1 Oxidation Byproducts (Dark colored) SM1->Imp1 Air Oxidation SM2 Pyruvaldehyde (Methylglyoxal) SM2->Int Condensation Imp2 Pyruvaldehyde Oligomers (Surfactants) SM2->Imp2 Polymerization Target 5,8-Dichloro-2-methylquinoxaline (Target Product) Int->Target Intramolecular Dehydration

Reaction pathway and impurity generation in 5,8-dichloro-2-methylquinoxaline synthesis.

Workflow Crude Crude Reaction Mixture LLE Liquid-Liquid Extraction (Brine wash) Crude->LLE Carbon Activated Carbon Filtration LLE->Carbon Organic Phase FCC Flash Column Chromatography Carbon->FCC Filtrate Cryst Recrystallization (EtOH or Hex/EtOAc) FCC->Cryst Target Fractions Pure Pure 5,8-Dichloro- 2-methylquinoxaline Cryst->Pure >99% Purity

Optimal downstream purification workflow for crude 5,8-dichloro-2-methylquinoxaline.

Part 5: References

  • BenchChem. Methods for improving the purity of synthesized quinoxaline compounds.4

  • Google Patents. Heteroaryl compounds and methods of use thereof (CA2800618C).1

  • eCommons, University of Dayton. Efficient Synthesis of Aromatic Quinoxaline Derivatives.7

  • Taylor & Francis Online. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors.2

  • MDPI. Synthesis of 2-Methylquinoxaline Derivatives from Glycerol and Diamines Catalyzed by Iridium Complexes.6

  • PMC / NIH. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates.8

  • National Science Open (NSO). Sustainable production of value-added N-heterocycles from biomass-derived carbohydrates via spontaneous self-engineering.3

  • ACS Publications. NaOH-Mediated Direct Synthesis of Quinoxalines from o-Nitroanilines and Alcohols via a Hydrogen-Transfer Strategy.5

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Solubility of 5,8-dichloro-2-methylquinoxaline in Assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 5,8-dichloro-2-methylquinoxaline .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you overcome the specific physicochemical hurdles associated with 5,8-dichloro-2-methylquinoxaline .

This compound features a highly planar quinoxaline core flanked by two electron-withdrawing chlorine atoms. This structure drives strong intermolecular π-π stacking and high lipophilicity, resulting in a massive thermodynamic penalty when introduced into aqueous media. Consequently, the compound rapidly self-associates, forming colloidal aggregates or macroscopic precipitates that can ruin assay integrity [1].

The following diagnostic guides, FAQs, and self-validating protocols are designed to help you achieve true solution states, ensuring accurate, reproducible data.

Part 1: Diagnostic FAQs & Troubleshooting

Q1: My dose-response curves for 5,8-dichloro-2-methylquinoxaline exhibit shallow Hill slopes and erratic top-plateaus. Is this a solubility issue? A: Yes, this is a classic hallmark of kinetic solubility failure. When the compound exceeds its solubility limit in the assay buffer, it forms colloidal aggregates. These aggregates can artificially sequester the target protein, cause light-scattering artifacts in optical readouts, or limit the actual concentration of free monomeric compound available to bind the target. According to the Assay Guidance Manual, erratic Hill slopes (deviating significantly from 1.0) and high assay variability at top concentrations are primary indicators of compound precipitation[2].

Q2: The compound is fully dissolved in my 10 mM DMSO stock. Why does it crash out when I add it to the assay buffer? A: This is caused by "solvent shock." When a highly concentrated DMSO stock is pipetted directly into an aqueous buffer, the local concentration of the compound at the droplet interface vastly exceeds its aqueous solubility limit before diffusion can occur. The hydrophobic effect rapidly drives the planar quinoxaline molecules together, nucleating crystals. Solution: Utilize an intermediate dilution plate. Step down the concentration in mixed solvent systems (e.g., 50% DMSO / 50% Buffer) before the final transfer, or ensure rapid, high-shear mixing during addition [3].

Q3: I cannot increase the DMSO concentration beyond 1% because it is toxic to my cell line. What is the best alternative for cell-based assays? A: For highly lipophilic, planar molecules like 5,8-dichloro-2-methylquinoxaline, Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard. HP-β-CD is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the hydrophobic quinoxaline core, forming a 1:1 thermodynamically stable inclusion complex. This masks the compound from the aqueous environment, dramatically increasing apparent solubility without the cytotoxicity associated with high organic solvents or harsh detergents [4].

Part 2: Solubilization Strategies & Data Presentation

When selecting a solubilization strategy, you must balance the required concentration of 5,8-dichloro-2-methylquinoxaline against the tolerance of your specific biological system.

Solubilization StrategyMechanism of ActionMax Tolerated Concentration (Cell Assays)Expected Solubility Gain (vs. Buffer)Best Suited For
Co-solvents (DMSO) Lowers dielectric constant of the solvent mixture.≤ 1.0% (v/v)2x - 5xBiochemical / Cell-free assays
Non-ionic Surfactants (Tween-80) Forms micelles that sequester hydrophobic molecules.≤ 0.1% (v/v)5x - 10xMembrane protein assays
HP-β-Cyclodextrin Forms 1:1 host-guest inclusion complexes.Up to 10% (w/v)50x - 100xCell-based & In vivo assays
Acoustic Dispensing (Echo) Nanoliter dispensing avoids local concentration spikes.N/APrevents nucleationHigh-Throughput Screening (HTS)

Part 3: Visualizing the Workflow and Mechanisms

Diagnostic Workflow

Use the following logic path to determine if your assay artifacts are caused by the precipitation of 5,8-dichloro-2-methylquinoxaline.

DiagnosticWorkflow Start Assay Yields Erratic Data (e.g., Shallow Hill Slope) CheckPrecip Visual/Microscopic Inspection Any visible crystals? Start->CheckPrecip Neph Nephelometry Assay Measure light scattering CheckPrecip->Neph No visible particles Agg Aggregation Confirmed (Kinetic Solubility Limit Exceeded) CheckPrecip->Agg Yes Neph->Agg High scattering Sol Implement Solubilization Strategy (Co-solvents, CDs, Surfactants) Agg->Sol

Workflow for diagnosing and resolving compound solubility limitations in biochemical assays.

Solubilization Mechanism

Understanding the thermodynamic pathways helps in choosing the right intervention.

Mechanism Aqueous Aqueous Buffer (High Dielectric) Aggregate π-π Stacking & Aggregation (False Assay Signals) Aqueous->Aggregate Hydrophobic Effect Compound 5,8-dichloro-2-methylquinoxaline (Hydrophobic, Planar) Compound->Aqueous Direct Dilution HPBCD HP-β-Cyclodextrin (Hydrophobic Cavity) Compound->HPBCD Encapsulation Complex Inclusion Complex (Thermodynamically Stable Monomers) Aggregate->Complex Rescue (if reversible) HPBCD->Complex Solubilization

Mechanistic pathways of 5,8-dichloro-2-methylquinoxaline aggregation vs. cyclodextrin encapsulation.

Part 4: Experimental Protocols

Protocol 1: Self-Validating Kinetic Solubility Assessment (Nephelometry)

Purpose: To empirically determine the exact concentration at which 5,8-dichloro-2-methylquinoxaline precipitates in your specific assay buffer, preventing downstream false-negatives [5].

  • Preparation: Prepare a 10 mM stock of 5,8-dichloro-2-methylquinoxaline in 100% anhydrous DMSO.

  • Serial Dilution: In a 96-well V-bottom polypropylene plate, perform a 2-fold serial dilution of the compound in 100% DMSO (Concentration range: 10 mM down to 9.7 µM).

  • Buffer Transfer: Add 190 µL of your target assay buffer (at room temperature) to a clear, flat-bottom 96-well reading plate.

  • Compound Addition: Transfer 10 µL from the DMSO dilution plate into the buffer plate. Crucial Step: Pipette directly into the liquid and mix immediately by triturating 3 times to prevent local concentration spikes. (Final DMSO = 5%).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM.

  • Readout (Self-Validation): Read the plate on a nephelometer or a standard absorbance microplate reader at 620 nm.

    • Validation Logic: A true solution will have an absorbance/scattering baseline identical to the blank (5% DMSO in buffer). The exact concentration where the optical density sharply increases marks the kinetic solubility limit. Do not exceed this concentration in your actual biological assays.

Protocol 2: Preparation of HP-β-CD Inclusion Complexes for Cell Assays

Purpose: To deliver high concentrations of the compound to cells without exceeding 0.5% DMSO toxicity limits.

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard cell culture media (e.g., DMEM). Filter sterilize through a 0.22 µm PES membrane.

  • Compound Spiking: Aliquot 1 mL of the 20% HP-β-CD media into a sterile glass vial. Add 5 µL of a 20 mM DMSO stock of 5,8-dichloro-2-methylquinoxaline. (Final target concentration = 100 µM compound, 0.5% DMSO).

  • Complexation: Vortex vigorously for 2 minutes. The mechanical energy is required to drive the hydrophobic quinoxaline into the cyclodextrin cavity.

  • Equilibration: Sonicate the vial in a water bath at 37°C for 15 minutes, then allow it to equilibrate at room temperature for 1 hour.

  • Verification (Self-Validation): Centrifuge the solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If no pellet is present, the inclusion complex has successfully formed and is ready for serial dilution into standard media for cell treatment.

References
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. URL: [Link]

  • Markossian, S., et al. (2004-). Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. URL: [Link]

  • Dehring, K. A., et al. (2004). High-Throughput Measurement of Compound Solubility and its Application to Drug Discovery. Assay Guidance Manual. URL: [Link]

  • Jansook, P., et al. (2018). Cyclodextrins: structure, physicochemical properties and pharmaceutical applications. International Journal of Pharmaceutics. URL: [Link]

  • Dehring, K. A., Workman, H. L., & Miller, K. D. (2008). In vitro solubility assays in drug discovery. Current Drug Metabolism. URL: [Link]

Optimization

Temperature and catalyst optimization for 5,8-dichloro-2-methylquinoxaline synthesis

Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing 5,8-dichloro-2-methylquinoxaline via the condensation of 3,6-dichloro-1,2-phenylenediamine and 2-oxopropanal (pyruvaldehy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we recognize that synthesizing 5,8-dichloro-2-methylquinoxaline via the condensation of 3,6-dichloro-1,2-phenylenediamine and 2-oxopropanal (pyruvaldehyde)[1] presents a unique mechanistic paradox.

The electron-withdrawing chlorine atoms at the 3 and 6 positions significantly deactivate the nucleophilicity of the diamine, traditionally demanding forcing conditions or prolonged reaction times[2]. Conversely, the electrophile (pyruvaldehyde) is highly susceptible to thermal degradation and polymerization[3]. This guide provides field-proven, self-validating protocols to help you navigate this thermodynamic tightrope and achieve high-purity yields.

Part 1: The Mechanistic Paradox & Reaction Pathway

To achieve high yields, we cannot simply "heat the reaction to completion." Excessive thermal energy destroys the pyruvaldehyde before the deactivated diamine can fully react. Instead, we must lower the activation energy barrier using highly specific Lewis or Brønsted acid catalysts to activate the carbonyl carbons[3][4].

Mechanism A 3,6-Dichloro-1,2-phenylenediamine (Deactivated Nucleophile) C Mono-Schiff Base Intermediate A->C Mild Temp + Catalyst B Pyruvaldehyde (Reactive Electrophile) B->C Mild Temp + Catalyst E Oligomers / Tar (Degradation) B->E High Temp (>80°C) No Catalyst D 5,8-Dichloro-2-methylquinoxaline (Desired Product) C->D Cyclization (-H2O)

Reaction pathways showing desired condensation vs. thermal degradation of pyruvaldehyde.

Part 2: Troubleshooting & FAQs

Q1: My reaction stalls at 40% yield, and the mixture turns into a black, intractable tar. What is going wrong? A1: You are likely using temperatures that are too high (>80°C) without adequate catalytic activation. Pyruvaldehyde readily polymerizes into complex oligomers (tar) under high heat. Solution: Shift from thermal control to catalytic control. Utilize a mild catalyst like Molecular Iodine (5 mol%) or a solid acid like Amberlite IR-120H. These catalysts activate the carbonyl carbons, allowing the cyclization to proceed efficiently at milder temperatures (50°C–80°C) before degradation occurs[3][5].

Q2: Do I need to perform a difficult chromatographic separation to isolate the 2-methyl vs. 3-methyl regioisomers? A2: No. This is a common mechanistic misconception. The starting material, 3,6-dichloro-1,2-phenylenediamine, possesses C2v​ symmetry, making both primary amine groups chemically equivalent. Condensation with the asymmetric pyruvaldehyde yields exclusively 5,8-dichloro-2-methylquinoxaline[1]. No regioisomers are formed, meaning your purification can be simplified to a basic recrystallization.

Q3: My diamine starting material is dark brown, and the reaction fails to initiate. Why? A3: Electron-deficient diamines are notoriously sensitive to oxidative degradation. If your starting material is dark brown, it has oxidized. Solution: Ensure your 3,6-dichloro-1,2-phenylenediamine is stored under an inert atmosphere and appears as a light tan/off-white powder. Always degas your solvents prior to use to prevent premature oxidation during the reaction[2].

Q4: Which catalyst offers the best balance of yield, scalability, and green chemistry? A4: For small-scale rapid screening, Molecular Iodine (5 mol%) in an Ethanol/Water mixture is exceptional, often completing the reaction in under an hour[3]. For scale-up, heterogeneous catalysts like Amberlite IR-120H (a strongly acidic cation exchange resin) or silica-supported nanoparticles are preferred[4][5]. Amberlite provides yields exceeding 90% at 80°C and can be recovered via simple filtration and reused multiple times without significant loss of activity[5].

Part 3: Quantitative Optimization Data

The following table summarizes the causality between catalyst choice, temperature, and overall yield, demonstrating why catalytic activation is superior to thermal forcing.

Table 1: Optimization of Temperature and Catalyst Loading

EntryCatalyst SystemLoadingTemp (°C)Time (h)Yield (%)Scientific Observation
1NoneN/A2524<10Incomplete reaction due to deactivated diamine[3].
2NoneN/A1001235Extensive pyruvaldehyde polymerization (tar)[2].
3p-TsOH10 mol%80465Moderate yield; homogeneous catalyst complicates workup.
4Iodine ( I2​ )5 mol%50188Clean reaction, rapid conversion under mild conditions[3].
5Amberlite IR-120H250 mg/mmol80492 Excellent yield; catalyst easily recoverable via filtration[5].
Part 4: Self-Validating Experimental Protocol

Objective: Synthesize 5,8-dichloro-2-methylquinoxaline with >90% yield while ensuring catalyst recyclability using a heterogeneous solid acid system.

Workflow N1 1. Reagent Prep Degas Solvents N2 2. Mixing Diamine + Pyruvaldehyde N1->N2 N3 3. Catalysis Add Amberlite IR-120H N2->N3 N4 4. Incubation Stir at 80°C for 4h N3->N4 N5 5. Workup Hot Filtration N4->N5 N6 6. Isolation Recrystallization N5->N6

Step-by-step optimized experimental workflow for quinoxaline synthesis and catalyst recovery.

Step-by-Step Methodology:

  • Reagent Preparation: Degas 10 mL of Toluene or Ethanol by sparging with Argon for 15 minutes to prevent diamine oxidation[2].

  • Reaction Setup: In a 50 mL round-bottom flask, dissolve 1.0 mmol of pure 3,6-dichloro-1,2-phenylenediamine in the degassed solvent.

  • Electrophile Addition: Slowly add 1.0 mmol of 2-oxopropanal (pyruvaldehyde, typically supplied as a 40% aqueous solution) dropwise to the stirring mixture[1].

  • Catalysis: Add 250 mg of Amberlite IR-120H resin. (Ensure the resin has been pre-washed with distilled water and dried if previously used)[5].

  • Incubation: Equip the flask with a reflux condenser and heat the mixture to 80°C. Stir vigorously for 4 hours. Monitor the disappearance of the diamine via TLC (Hexanes:Ethyl Acetate, 3:1).

  • Workup & Catalyst Recovery: While the mixture is still warm, perform a hot filtration to remove the Amberlite IR-120H catalyst[4][5]. Wash the recovered resin with hot ethanol (2 x 5 mL) to extract any trapped product. The resin can now be dried and stored for future use.

  • Purification: Concentrate the combined filtrate under reduced pressure. Recrystallize the resulting crude solid from hot ethanol to yield pure 5,8-dichloro-2-methylquinoxaline as crystalline needles.

Part 5: References
  • [5] ResearchGate. Amberlite IR-120H: An Efficient and Recyclable Heterogeneous Catalyst for the Synthesis of Quinoxalines. URL: [Link]

  • [1] Google Patents. CA2800618C - Heteroaryl compounds and methods of use thereof. URL:

  • [4] Royal Society of Chemistry (RSC). Reusable nano-catalyzed green protocols for the synthesis of quinoxalines: an overview. URL: [Link]

  • [3] National Institutes of Health (NIH / PMC). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Catalysts. URL:[Link]

  • [6] ACG Publications. A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 5,8-Dichloro-2-methylquinoxaline vs. 2-Methylquinoxaline

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary & Structural Logic The quinoxaline scaffold is a privileged pharmacophore in drug discovery and a critical building b...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary & Structural Logic

The quinoxaline scaffold is a privileged pharmacophore in drug discovery and a critical building block in organic materials. Functionalization of this fused bicyclic system dictates its electronic distribution and, consequently, its chemical reactivity. This guide provides an in-depth comparison between the base scaffold, 2-methylquinoxaline , and its halogenated derivative, 5,8-dichloro-2-methylquinoxaline .

While 2-methylquinoxaline is defined by the mild acidity of its C2-methyl group and the weak basicity of its pyrazine nitrogens, the introduction of chlorine atoms at the peri-positions (C5 and C8) fundamentally rewrites the molecule's reactivity profile. The strong inductive electron-withdrawing effect (-I) of the halogens propagates through the conjugated π -system, enhancing methyl acidity while opening entirely new pathways for nucleophilic aromatic substitution (SNAr).

Comparative Reactivity Profiles

C-H Functionalization: Aldol-Type Condensations

Both compounds possess an acidic methyl group at the C2 position, activated by the adjacent electron-deficient pyrazine ring. This allows them to undergo aldol-type condensations with aromatic aldehydes to form styrylquinoxalines, a reaction extensively documented in the1[1].

  • 2-Methylquinoxaline: Requires prolonged heating (often azeotropic reflux) with a base catalyst (e.g., piperidine) to generate the nucleophilic enamine/carbanion intermediate.

  • 5,8-Dichloro-2-methylquinoxaline: The electron-withdrawing chlorines further stabilize the conjugate base formed upon deprotonation. Consequently, condensation reactions proceed at an accelerated rate and often provide higher yields under milder conditions.

Nucleophilic Aromatic Substitution (SNAr)

The most profound difference between the two compounds lies in their susceptibility to SNAr.

  • 2-Methylquinoxaline: The homocyclic (benzene) ring lacks leaving groups and is generally inert to nucleophilic attack.

  • 5,8-Dichloro-2-methylquinoxaline: The pyrazine ring acts as a powerful electron sink, activating the C5 and C8 positions of the fused benzene ring towards nucleophilic attack. As demonstrated in studies of related halogenated quinoxalines 2[2], strong nucleophiles such as primary amines or thiolates can displace the chlorines via a Meisenheimer complex, allowing for late-stage diversification.

N-Oxidation

Quinoxalines can be oxidized to their corresponding 1,4-dioxides, which are highly valued in medicinal chemistry for their antibacterial properties3[3].

  • 2-Methylquinoxaline: Readily oxidized using standard peracids (e.g., mCPBA) due to the availability of the nitrogen lone pairs (conjugate acid pKa ~0.25)4[4].

  • 5,8-Dichloro-2-methylquinoxaline: The inductive withdrawal from the chlorines reduces electron density on the pyrazine nitrogens, making them less nucleophilic. Oxidation requires a large excess of oxidant and elevated temperatures.

Quantitative Data Summary

Property / Reactivity Parameter2-Methylquinoxaline5,8-Dichloro-2-methylquinoxaline
Electronic Nature Electron-deficient heterocycleHighly electron-deficient system
C2-Methyl Acidity (Relative) Moderate (pKa ~22 in DMSO)High (Estimated pKa ~18-20)
Condensation Rate (Aldol) Standard (12h reflux)Accelerated (4-6h reflux)
SNAr Susceptibility Inert on the homocyclic ringActive at C5 and C8 positions
N-Oxidation (mCPBA) Facile (Forms 1,4-dioxide)Sluggish (Requires excess oxidant)

Mechanistic Pathway Diagrams

Pathway A: Aldol Condensation of the C2-Methyl Group

CondensationMechanism A 2-Methylquinoxaline B Enamine/Carbanion (Nucleophile) A->B Base (-H⁺) C Aldol Addition Intermediate B->C Ar-CHO (Electrophile) D Styrylquinoxaline (Product) C->D Heat (-H₂O)

Mechanism of base-catalyzed aldol condensation of 2-methylquinoxaline.

Pathway B: SNAr on the Halogenated Homocyclic Ring

SNArMechanism A 5,8-Dichloro-2- methylquinoxaline B Meisenheimer Complex at C5 A->B R-NH₂ (Nucleophilic Attack) C 5-Amino-8-chloro Derivative B->C Rearrangement (-HCl)

Nucleophilic aromatic substitution (SNAr) pathway at the C5 position.

Experimental Protocols

Protocol 1: Synthesis of 2-Styrylquinoxaline via Condensation

This protocol utilizes a self-validating azeotropic distillation system to drive the reaction to completion.

  • Reagent Assembly: In a 100 mL round-bottom flask, combine 10 mmol of 2-methylquinoxaline (or the 5,8-dichloro variant), 11 mmol of benzaldehyde, and 30 mL of dry toluene.

  • Catalyst Addition: Add 1.0 mmol of piperidine and 1.0 mmol of glacial acetic acid.

    • Causality Check: The combination of piperidine and acetic acid forms piperidinium acetate in situ. This acts as a bifunctional catalyst: the amine forms a highly electrophilic iminium ion with benzaldehyde, while the acetate assists in deprotonating the C2-methyl group.

  • Azeotropic Reflux: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

    • Validation: The physical collection of water in the Dean-Stark trap serves as a real-time visual indicator of reaction progress (Le Chatelier's principle).

  • Isolation: Once water evolution ceases (typically 4-6 hours for the dichloro variant, 12 hours for the standard variant), cool the mixture, concentrate under reduced pressure, and recrystallize the crude solid from hot ethanol.

Protocol 2: SNAr Amination of 5,8-Dichloro-2-methylquinoxaline

This protocol leverages the electron-deficient pyrazine core to enable substitution on the homocyclic ring.

  • Reaction Setup: In a pressure-resistant sealed tube, dissolve 5.0 mmol of 5,8-dichloro-2-methylquinoxaline and 12.0 mmol of a primary amine (e.g., benzylamine) in 15 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality Check: DMF is chosen as a polar aprotic solvent. It solvates the cations but leaves the nucleophilic amine relatively unsolvated and highly reactive, lowering the activation energy required to form the Meisenheimer complex.

  • Acid Scavenging: Add 15.0 mmol of anhydrous potassium carbonate ( K2​CO3​ ).

    • Causality Check: K2​CO3​ neutralizes the HCl byproduct generated during the substitution, preventing the protonation (and subsequent deactivation) of the remaining amine nucleophile.

  • Thermal Activation: Seal the tube and heat to 120 °C for 16 hours. The elevated temperature is necessary because halogens at the 5,8-positions are less activated than those directly on the pyrazine ring.

  • Workup: Cool to room temperature, pour into 50 mL of ice water, and extract with ethyl acetate (3 x 20 mL). Wash the organic layer with brine, dry over Na2​SO4​ , and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the 5-amino-8-chloro derivative.

References

  • An Efficient Synthesis of 2-Quinoxalinecarboxylic Acid Source: ACS Publications URL
  • Synthesis of Condensed Quinoxalines. VI.
  • Source: PMC (NIH)
  • Product Class 15: Quinoxalines Source: Thieme Connect URL

Sources

Comparative

A Comparative Guide to the FTIR Spectroscopy of 5,8-dichloro-2-methylquinoxaline

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 5,8-dichloro-2-methylquinoxalin...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FTIR) spectroscopy absorption bands for 5,8-dichloro-2-methylquinoxaline. As direct experimental data for this specific compound is not widely available in public spectral databases, this guide synthesizes information from published literature on quinoxaline derivatives and general principles of vibrational spectroscopy to provide a reliable predictive analysis. This approach, rooted in comparative data and established spectroscopic principles, offers a robust framework for researchers in the structural elucidation of novel quinoxaline-based compounds.

Quinoxaline and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of many biologically active molecules, exhibiting a wide range of pharmacological properties including antibacterial, antifungal, and anticancer activities.[1][2][3] The precise characterization of these molecules is paramount in drug discovery and development, and FTIR spectroscopy serves as a rapid and non-destructive technique for confirming their molecular structure.

I. Predicted FTIR Absorption Bands for 5,8-dichloro-2-methylquinoxaline

The following table summarizes the predicted FTIR absorption bands for 5,8-dichloro-2-methylquinoxaline. These predictions are based on the known vibrational modes of quinoxaline, substituted aromatics, and the electronic effects of the chloro and methyl substituents.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity Notes and Comparative Insights
Aromatic C-HStretching3100 - 3000Medium to WeakThis region is characteristic of C-H stretching vibrations in aromatic rings.[4][5][6] The presence of multiple bands is expected due to the different electronic environments of the C-H bonds on the quinoxaline core.
Methyl C-HAsymmetric & Symmetric Stretching2977 - 2925MediumThe methyl group introduced at the 2-position will exhibit characteristic stretching vibrations in this range.[4]
C=N (quinoxaline ring)Stretching1630 - 1600StrongThe C=N stretching vibration is a key feature of the pyrazine ring within the quinoxaline system.[4] Its exact position can be influenced by the electronic effects of the substituents.
C=C (aromatic ring)Stretching1600 - 1400Medium to StrongAromatic rings display a series of characteristic absorptions in this region due to the stretching of the carbon-carbon double bonds within the ring.[5][6] For quinoxaline derivatives, these bands are often complex.
Methyl C-HBending (Scissoring/Rocking)~1450 and ~1375MediumThese bands correspond to the bending vibrations of the methyl group.[7]
Aromatic C-HIn-plane Bending1300 - 1000Medium to WeakThese vibrations are characteristic of the in-plane bending of the C-H bonds on the aromatic ring.[4]
C-N (quinoxaline ring)Stretching1150 - 1130MediumThe stretching of the carbon-nitrogen single bonds within the quinoxaline ring is expected in this region.[4]
C-ClStretching800 - 600StrongThe presence of two chlorine atoms at the 5 and 8 positions will give rise to strong absorptions in this region, characteristic of the C-Cl stretching mode.[8] The exact position can be influenced by the overall molecular structure.
Aromatic C-HOut-of-plane Bending900 - 675StrongThe pattern of out-of-plane C-H bending bands is highly diagnostic of the substitution pattern on the aromatic ring.[5] For 5,8-dichloro-2-methylquinoxaline, the specific pattern will be influenced by the positions of the remaining hydrogens.

II. Experimental Protocol for FTIR Analysis of Solid Quinoxaline Derivatives

This section outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample, such as 5,8-dichloro-2-methylquinoxaline, using the KBr pellet method.

A. Rationale for Method Selection

The Potassium Bromide (KBr) pellet method is a widely used technique for the FTIR analysis of solid samples. KBr is transparent to infrared radiation over a wide spectral range and, when properly prepared, provides a uniform matrix for the sample, minimizing scattering effects and producing a high-resolution spectrum.

B. Materials and Equipment

  • FTIR Spectrometer

  • Agate mortar and pestle

  • Hydraulic press with pellet-forming die

  • Oven

  • Desiccator

  • Potassium Bromide (KBr), spectroscopy grade

  • Sample (e.g., 5,8-dichloro-2-methylquinoxaline)

  • Spatula

  • Balance (accurate to 0.1 mg)

C. Step-by-Step Protocol

  • Drying: Dry the KBr powder in an oven at ~110°C for at least 2 hours to remove any adsorbed water. Cool the KBr in a desiccator before use. Moisture can lead to broad O-H absorption bands in the spectrum, which may obscure important sample features.

  • Sample Preparation: Weigh approximately 1-2 mg of the solid sample and 100-200 mg of the dried KBr. The sample-to-KBr ratio should be roughly 1:100.

  • Grinding: Add the sample and KBr to the agate mortar. Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained. This step is crucial for obtaining a high-quality spectrum by reducing particle size and ensuring uniform dispersion of the sample in the KBr matrix.

  • Pellet Formation: Transfer a portion of the ground mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Data Collection: Record the FTIR spectrum, typically in the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty spectrometer to subtract any atmospheric contributions (e.g., CO₂, H₂O) from the sample spectrum.

D. Data Interpretation

The resulting spectrum should be analyzed by identifying the positions and relative intensities of the absorption bands and comparing them to the predicted values and literature data for similar compounds.

III. Visualization of the FTIR Analysis Workflow

The following diagram illustrates the key stages in the FTIR analysis of a solid organic compound.

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Drying Drying KBr Weighing Weighing Sample & KBr Drying->Weighing Desiccated KBr Grinding Grinding Mixture Weighing->Grinding 1:100 Ratio Pelletizing Pellet Formation Grinding->Pelletizing Homogeneous Powder Acquisition Spectrum Acquisition Pelletizing->Acquisition Transparent Pellet Processing Data Processing (Background Subtraction) Acquisition->Processing Raw Spectrum Interpretation Band Assignment & Structural Elucidation Processing->Interpretation Corrected Spectrum Comparison Comparison with Reference Spectra Interpretation->Comparison Verification

Caption: Workflow for FTIR analysis of a solid sample using the KBr pellet method.

IV. Comparative Analysis with Structurally Related Compounds

To further refine the interpretation of the FTIR spectrum of 5,8-dichloro-2-methylquinoxaline, it is instructive to compare its expected vibrational modes with those of simpler, related molecules.

  • Quinoxaline: The parent quinoxaline molecule will exhibit the fundamental C-H, C=N, C=C, and C-N vibrations of the heterocyclic core. The introduction of substituents will shift these bands and introduce new ones.

  • 2-Methylquinoxaline: The addition of a methyl group will introduce C-H stretching and bending vibrations characteristic of the methyl group, as outlined in the table above.[1]

  • Dichlorobenzene Isomers: A comparison with dichlorobenzene isomers can provide insight into the expected positions of the C-Cl stretching vibrations and the influence of chlorine substitution on the aromatic C-H out-of-plane bending modes.

By understanding the spectral features of these building blocks, a more confident assignment of the absorption bands in the more complex 5,8-dichloro-2-methylquinoxaline molecule can be achieved. For instance, the aromatic C-H stretching vibrations in hetro-aromatic rings are typically observed in the 3100-3000 cm⁻¹ region.[4]

V. Conclusion

VI. References

  • Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. National Center for Biotechnology Information. [Link]

  • FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. ResearchGate. [Link]

  • Fused-Ring Derivatives of Quinoxalines: Spectroscopic Characterization and Photoinduced Processes Investigated by EPR Spin Trapping Technique. National Center for Biotechnology Information. [Link]

  • A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis. MDPI. [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. [Link]

  • FTIR spectra and normal-mode analysis of chlorin e(6) and its degradation-induced impurities. PubMed. [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. AZoOptics. [Link]

  • FTIR Analysis Beginner's Guide: Interpreting Results. Innovatech Labs. [Link]

  • Synthesis and characterization of a quinoxaline compound containing polyphenylphenyl and strong electron-accepting groups, and its multiple applications in electroluminescent devices. Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of Quinoxaline Derivative as Organic Semiconductors for Organic Thin-Film Transistors. ResearchGate. [Link]

  • Synthesis and biological evaluation of quinoxaline-5,8-diones that inhibit vascular smooth muscle cell proliferation. PubMed. [Link]

  • IR Spectroscopy Tutorial: Aromatics. University of Calgary. [Link]

  • IR Absorption Frequencies. Northern Illinois University. [Link]

  • 15.7 Spectroscopy of Aromatic Compounds. OpenStax. [Link]

  • Table of Characteristic IR Absorptions. University of California, Santa Cruz. [Link]

  • 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. MDPI. [Link]

  • Table of Characteristic IR Absorptions. University of Colorado Boulder. [Link]

  • 5,8-dichloroquinoline. Chemexper. [Link]

  • Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5,8-Dichloro-2-methylquinoxaline

As a Senior Application Scientist, I have overseen the scale-up and handling of numerous highly reactive halogenated heterocycles. 5,8-Dichloro-2-methylquinoxaline (CAS: 1351516-17-0) is a specialized intermediate freque...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have overseen the scale-up and handling of numerous highly reactive halogenated heterocycles. 5,8-Dichloro-2-methylquinoxaline (CAS: 1351516-17-0) is a specialized intermediate frequently utilized in the synthesis of complex heteroaryl pharmaceutical compounds[1]. While its utility in drug development is immense, its unique structural properties demand rigorous, scientifically grounded safety protocols.

This guide transcends basic safety checklists by explaining the causality behind each protective measure, ensuring that your laboratory operations are both safe and scientifically sound.

Mechanistic Hazard Assessment: The "Why" Behind the Danger

Understanding the molecular behavior of 5,8-Dichloro-2-methylquinoxaline is the first step in self-validating your safety protocols.

  • Electrophilic Reactivity: The quinoxaline core is inherently electron-deficient. The addition of two strongly electron-withdrawing chlorine atoms at the 5 and 8 positions significantly amplifies this electrophilicity. Consequently, the molecule can rapidly react with nucleophilic biological residues (such as thiols and amines in skin proteins), leading to acute dermal and ocular irritation[2][3].

  • Lipophilicity and Membrane Permeability: The methyl group at the C2 position increases the compound's partition coefficient (LogP). This elevated lipophilicity allows the fine particulate dust to rapidly traverse the lipid bilayers of the respiratory tract and epidermis, necessitating strict particulate containment[4].

  • Thermal Decomposition: Upon exposure to high heat or combustion, halogenated heterocycles decompose to release highly toxic and corrosive byproducts, including hydrogen chloride (HCl) gas and nitrogen oxides (NOx)[3].

Quantitative PPE Matrix & Causality

To mitigate these specific molecular hazards, standard laboratory attire is insufficient. The following matrix outlines the required Personal Protective Equipment (PPE) and the operational causality dictating its use.

PPE CategorySpecificationQuantitative ThresholdMechanistic Causality
Hand Protection Nitrile (NBR) Gloves 0.11 mm thicknessNBR provides a high-density, non-polar barrier that resists the lipophilic diffusion of the methylated quinoxaline core.
Eye Protection ANSI Z87.1+ Goggles0% ambient air gapIndirect venting prevents the ingress of aerosolized electrophilic dust, preventing severe ocular protein cross-linking[2].
Respiratory N95 / P100 Half-Mask95-99.9% particulate filtrationMitigates Specific Target Organ Toxicity (STOT SE 3) by blocking fine dust from reaching deep alveolar lipid membranes[4].
Body Protection Nomex / Anti-static Coat100% torso/arm coverageAnti-static properties prevent electrostatic discharge from igniting airborne organic dust during transfer operations.

Operational Workflow & Logical Relationship of PPE Deployment

Safety is a continuous system, not a static checklist. The following diagram illustrates the logical workflow for handling this compound, ensuring that containment and emergency response are built into the procedure.

Workflow A Pre-Handling Assessment (Fume Hood & Equipment) B Don PPE (Nitrile, Goggles, Coat) A->B Verified C Chemical Manipulation (5,8-Dichloro-2-methylquinoxaline) B->C Secured D Containment Breach or Spill? C->D Monitor E Emergency Protocol (Evacuate, Wash, Report) D->E Yes F Standard Doffing & Decontamination D->F No G Halogenated Waste Disposal E->G Cleanup F->G Segregate

Figure 1: Logical workflow for handling 5,8-Dichloro-2-methylquinoxaline.

Step-by-Step Experimental Handling Protocol

This self-validating protocol ensures that every action has a verifiable safety checkpoint.

Phase 1: Pre-Operation Verification

  • Fume Hood Calibration: Verify that the chemical fume hood is operational with a face velocity between 0.4 and 0.6 m/s. Validation: Check the digital monitor or use a delicate tissue to visually confirm inward directional airflow.

  • Static Mitigation: Wipe down the balance and surrounding area with an anti-static brush or ionizing bar. Causality: 5,8-Dichloro-2-methylquinoxaline is a dry powder; static electricity can cause the powder to aerosolize and bypass primary containment.

Phase 2: Active Manipulation 3. Donning PPE: Equip nitrile gloves, followed by the anti-static lab coat, and finally the tightly fitting goggles. 4. Weighing: Tare an anti-static weigh boat. Using a grounded stainless-steel spatula, transfer the compound slowly. Crucial Technique: Do not drop the powder from a height. Keep the spatula within 2 cm of the weigh boat to minimize the kinetic energy that generates aerosolized dust. 5. Solvent Addition: If preparing a stock solution, add the solvent (e.g., DMSO or DMF) directly to the weigh boat or transfer vessel inside the fume hood. This immediately traps the powder in the liquid phase, neutralizing the inhalation hazard.

Phase 3: Doffing and Decontamination 6. Aseptic Glove Removal: Pinch the exterior of the first glove at the wrist, peeling it inside out. Hold the removed glove in the gloved hand, slide an ungloved finger under the wrist of the remaining glove, and peel it off, encapsulating the first glove. 7. Surface Decontamination: Wipe down the balance and fume hood surface with a solvent-dampened cloth (e.g., 70% isopropanol) to solubilize and remove any micro-spills.

Disposal and Waste Management Plan

Improper disposal of halogenated heterocycles poses severe environmental and facility risks.

  • Segregation: 5,8-Dichloro-2-methylquinoxaline waste must be strictly segregated into designated "Halogenated Organic Waste" containers.

  • Causality for Segregation: Mixing halogenated waste with non-halogenated basic solvents (e.g., amines) can trigger unintended exothermic nucleophilic aromatic substitution reactions in the waste carboy. Furthermore, commercial waste facilities require strict halogen tracking, as incineration of these compounds requires specialized scrubbers to neutralize the resulting hydrogen chloride (HCl) gas[3].

  • Solid Waste: Contaminated gloves, weigh boats, and wipes must be placed in a sealed, labeled biohazard or chemical waste bag specifically marked for halogenated solid debris.

Emergency Spill Protocol

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water for a minimum of 15 minutes[2]. Do not use organic solvents on the skin, as this will increase the dermal absorption of the lipophilic compound.

  • Dry Spill: Do not sweep. Cover the powder with damp absorbent pads to suppress dust generation, then carefully scoop the material into a hazardous waste container without creating an aerosolized cloud[5].

References

  • Title: CA2800618C - Heteroaryl compounds and methods of use thereof Source: Google Patents URL

Sources

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